Pyridafol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHSDOEVHPTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058086 | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-01-7 | |
| Record name | Pyridafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridafol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-phenylpyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pyridafol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridafol, the primary phytotoxic metabolite of the herbicide pyridate, is a potent inhibitor of photosynthetic electron transport.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with Photosystem II (PSII). This document details the experimental evidence supporting its mode of action, presents quantitative data on its efficacy, and outlines the methodologies for key experiments used to characterize its inhibitory properties. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function at its molecular target.
Introduction
This compound, chemically known as 6-chloro-3-phenyl-4-pyridazinol, is a pyridazine herbicide.[1] It is the active form of the pro-herbicide pyridate, which undergoes rapid hydrolysis in plants and the environment to yield this compound.[1] The herbicidal activity of this compound stems from its ability to disrupt photosynthesis, a fundamental process in plants for converting light energy into chemical energy. This guide will delve into the specific molecular interactions and the resulting physiological consequences of this compound's inhibitory action.
Core Mechanism of Action: Inhibition of Photosystem II
The primary target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[2] PSII is responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.
This compound acts as a potent inhibitor of electron transport at the acceptor side of PSII.[2] Specifically, it binds to the QB-binding site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding is competitive with the native plastoquinone (PQ) molecule. By occupying the QB site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[3] This interruption of the electron flow halts the entire photosynthetic process, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport also promotes the formation of reactive oxygen species, which cause peroxidative damage to cellular components, further contributing to the herbicidal effect.
Signaling Pathway of Photosystem II Inhibition by this compound
The following diagram illustrates the signaling pathway of Photosystem II and the point of inhibition by this compound.
Caption: Inhibition of photosynthetic electron transport by this compound at the QB site of the D1 protein in Photosystem II.
Quantitative Data on PSII Inhibition
| Herbicide | Chemical Class | Assay Type | Test Organism/System | IC50 (µM) | Reference |
| Diuron | Phenylurea | Oxygen Evolution | Spinach Thylakoids | 0.02 | [5] |
| Atrazine | Triazine | Oxygen Evolution | Spinach Thylakoids | 0.1 | [5] |
| Metribuzin | Triazinone | Oxygen Evolution | Spinach Thylakoids | 0.04 | [3] |
| Bentazon | Benzothiadiazinone | Oxygen Evolution | Spinach Thylakoids | 2.5 | [3] |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalenecarboxamide | PET Inhibition | Spinach Chloroplasts | ~10 | [6] |
Note: This table presents data for herbicides with a similar mechanism of action to illustrate the expected range of potency. PET refers to Photosynthetic Electron Transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII inhibitors like this compound.
Isolation of Thylakoid Membranes from Spinach
This protocol is foundational for in vitro assays of PSII activity.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
-
Washing buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor.
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender.
-
Filter the homogenate through multiple layers of cheesecloth.
-
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in washing buffer.
-
Centrifuge again at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the final pellet of thylakoid membranes in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Measurement of Photosystem II Activity (Oxygen Evolution)
This assay directly measures the rate of photosynthetic electron transport.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)
-
Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Clark-type oxygen electrode or other oxygen sensor.
Procedure:
-
Calibrate the oxygen electrode at a constant temperature (e.g., 25°C).
-
Add the assay buffer to the electrode chamber.
-
Add the artificial electron acceptor to the buffer.
-
Add a known concentration of thylakoid membranes (e.g., 10-20 µg chlorophyll/mL).
-
Record the baseline oxygen level in the dark.
-
Illuminate the chamber with saturating light and record the rate of oxygen evolution.
-
For inhibition studies, pre-incubate the thylakoids with varying concentrations of this compound in the dark for a set period (e.g., 5 minutes) before illumination.
-
Calculate the rate of oxygen evolution for each this compound concentration and determine the IC50 value.
Caption: Workflow for the oxygen evolution inhibition assay.
Chlorophyll a Fluorescence Measurement
This non-invasive technique provides insights into the efficiency of PSII photochemistry.[7]
Materials:
-
Intact leaves, algal cells, or isolated thylakoids
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
This compound solution for treating samples.
Procedure:
-
Dark-adapt the sample for at least 20-30 minutes.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
For inhibition studies, treat the samples with varying concentrations of this compound and measure the effect on Fv/Fm after a specific incubation period.
-
To study the effect on electron transport beyond QA, light-adapted parameters such as the effective quantum yield of PSII (ΦPSII) can be measured.
Caption: Workflow for chlorophyll a fluorescence measurement.
Thermoluminescence Measurement
Thermoluminescence is a powerful technique to study the redox state of PSII components.[8][9]
Materials:
-
Isolated thylakoids or leaf discs
-
Thermoluminescence instrument
-
This compound solution.
Procedure:
-
Place the sample in the thermoluminescence instrument.
-
Excite the sample with a short, saturating flash of light at a specific temperature (e.g., -10°C).
-
Rapidly cool the sample to a low temperature (e.g., -40°C) to trap the charge-separated state.
-
Heat the sample at a constant rate (e.g., 20°C/min) and measure the emitted light (glow curve).
-
The B-band of the glow curve, typically peaking around 20-30°C, corresponds to the recombination of the S2/3QB- charge pair. The Q-band, peaking around 0-10°C, corresponds to the S2QA- recombination.
-
Treat samples with this compound and observe the suppression of the B-band and the potential appearance or enhancement of the Q-band, which is indicative of a block in electron transfer from QA to QB.
Conclusion
This compound exerts its potent herbicidal activity through a well-defined mechanism of action: the inhibition of photosynthetic electron transport at the QB-binding site of the D1 protein in Photosystem II. This comprehensive guide has detailed the molecular basis of this inhibition, provided a framework for its quantitative assessment, and outlined the key experimental protocols for its characterization. A thorough understanding of this mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The provided diagrams and methodologies serve as a valuable resource for researchers and professionals in the field of agrochemical discovery and plant science.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Pyridate (Ref: CL 11344) [sitem.herts.ac.uk]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pyridafol: Chemical Structure, Properties, and Mechanism of Action
Abstract: this compound (CAS 40020-01-7) is a pyridazine herbicide and the principal phytotoxic metabolite of the herbicide Pyridate.[1] This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a technical resource for professionals in research, drug development, and agricultural science.
Chemical Structure and Identity
This compound, chemically known as 6-chloro-3-phenylpyridazin-4-ol, is a heterocyclic organic compound.[1] Its structure features a phenyl group attached to a chlorinated pyridazine ring.
Synonyms: 3-Chloro-5-hydroxy-6-phenylpyridazine, 6-Chloro-3-phenyl-4-pyridazinol, CL 9673 [2][3][4]
Chemical Structure:
-
2D Structure:
(Image Source: PubChem CID 92316)
-
InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N[1]
Physicochemical and General Properties
This compound is a white to off-white powder and is available as an analytical standard for research purposes.[1][2][5] It is intended for laboratory use only and not for diagnostic or therapeutic applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40020-01-7 | [1][2][4] |
| Molecular Formula | C₁₀H₇ClN₂O | [1][3][4][6] |
| Molecular Weight | 206.63 g/mol | [4] |
| Appearance | White to off-white powder | [1][2][5] |
| Melting Point | 214-216 °C | [1][2] |
| Water Solubility | 23,800 mg/L (at 20°C, pH 7) | [7] |
| Organic Solvent Solubility | Soluble in acetonitrile and DMSO | [2][5] |
| Purity | ≥97% | [1][2] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [2][5] |
Biological Activity and Mechanism of Action
This compound's primary biological function is as a herbicide, active against a variety of broadleaved weeds and grasses.[1][2][5] It is the active metabolite of the pro-herbicide Pyridate, which hydrolyzes to this compound within the plant.[1][8]
Inhibition of Photosystem II (PSII)
The herbicidal effect of this compound stems from its potent inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex, located in the thylakoid membranes of chloroplasts.[1][2][5]
-
Target Site: this compound targets the D1 protein of the PSII reaction center.[1]
-
Mechanism: It competes with the native electron acceptor, plastoquinone, for its binding site (the QB site) on the D1 protein.[1] By binding to this site, this compound obstructs the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1]
-
Molecular Interaction: Specifically, it blocks the amino acid histidine 215 at the QB binding site.[1]
-
Classification: This mode of action classifies this compound as a WSSA/HRAC Group 6 (legacy C3) herbicide.[1]
The disruption of this critical step in photosynthesis leads to a halt in energy production and ultimately results in plant death.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain.
Caption: Inhibition of electron transport at the QB site of Photosystem II by this compound.
Environmental Fate
This compound's persistence in the environment is variable. Laboratory studies show it to be non-persistent in soil with a half-life (DT₅₀) of 2.2 days.[1] However, field studies indicate moderate persistence, with a DT₅₀ of 97 days.[1] Due to its high water solubility and moderate mobility in soil, it has the potential to leach into groundwater.[1] It is also noted as being toxic to aquatic life.[1]
Table 2: Environmental Persistence of this compound
| Matrix | Condition | DT₅₀ (Half-Life) | Persistence Level |
| Soil | Laboratory Study | 2.2 days | Non-persistent |
| Soil | Field Study | 97 days | Moderately persistent |
| Soil (Sandy Loam) | Laboratory Study | 120 days | Moderately persistent |
| Soil (Sand) | Laboratory Study | 175 days | Persistent |
Experimental Protocols
Synthesis
While this compound is primarily known as a metabolite of Pyridate, its synthesis is of interest for the production of analytical standards and further research.[1]
-
Commercial Synthesis: A common method involves the multi-step process starting from 3-chloro-5-methoxy-6-phenylpyridazine. This precursor undergoes demethylation and hydrolysis to yield this compound.[7] The process may utilize reagents such as sodium hydride or zinc in solvents like isopropanol.[7]
-
De Novo Approaches: Research into the synthesis of the pyridazine core structure involves building the ring from simpler, acyclic precursors, often employing transition metal catalysis (e.g., Palladium, Ruthenium).[1]
Caption: Simplified workflow for the commercial synthesis of this compound.
Analytical Methodology: QuEChERS and LC-MS/MS
The analysis of Pyridate and its metabolite this compound in various matrices is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9]
Experimental Considerations:
-
Degradation: Pyridate can partially degrade to this compound during the QuEChERS sample preparation process.[8]
-
Analyte Loss: The acidic nature of this compound can lead to its loss during the dispersive solid-phase extraction (dSPE) cleanup step if a Primary Secondary Amine (PSA) sorbent is used.[8] To achieve quantitative recoveries, skipping the dSPE step with PSA is recommended.[8]
-
In-Source Fragmentation: Significant in-source fragmentation of Pyridate to this compound can occur in the mass spectrometer's ion source, which requires careful chromatographic separation to avoid overestimation of this compound.[8]
-
pH Adjustment: A quantitative conversion of Pyridate to this compound can be achieved by raising the pH during extraction or in the final extract.[8]
Validated Method for Water Analysis: An independent laboratory validation study outlines a method for the determination of Pyridate and this compound in surface and groundwater.[9] The analysis is performed by liquid chromatography coupled with positive-ion tandem mass spectrometry (LC-MS/MS).[9]
Table 3: Instrumentation and Reagents for LC-MS/MS Analysis
| Component | Specification |
| Instrumentation | Applied Biosystems MDS Sciex API4000 triple quadrupole LC-MS/MS system with Turbo Ionspray (ESI+) source.[9] |
| Thermo Scientific Dionex Ultimate 3000 (solvent degasser, binary HPLC pump, column oven, and autosampler).[9] | |
| Solvents | HPLC-grade or equivalent Acetonitrile (ACN), Methanol, and Water.[9] |
| Reagents | ACS reagent grade or higher quality Formic Acid.[9] |
| Standards | Analytical standards of this compound and Pyridate with known purity (e.g., 99.9%).[9] |
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. This compound - CAS-Number 40020-01-7 - Order from Chemodex [chemodex.com]
- 3. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound PESTANAL , analytical standard 40020-01-7 [sigmaaldrich.com]
- 5. adipogen.com [adipogen.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis of Pyridafol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridafol, with the chemical name 6-chloro-3-phenyl-4-pyridazinol, is a significant herbicide and the primary phytotoxic metabolite of the herbicide Pyridate.[1][2] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication by researchers in the field.
Introduction
This compound is a pyridazine-based herbicide that exhibits activity against a variety of broadleaved weeds and grasses.[1] It is structurally characterized by a chlorinated pyridazine ring substituted with a phenyl group and a hydroxyl group. Understanding its synthesis is crucial for the development of new herbicidal agents and for studying its environmental fate and metabolic pathways. This guide outlines two primary synthetic routes to this compound, compiled from various scientific sources.
Synthetic Pathways
Two principal synthetic pathways for this compound have been identified in the literature. Pathway A involves the construction of the pyridazinone ring followed by chlorination and hydroxylation. Pathway B, the reported commercial route, starts with a pre-functionalized pyridazine precursor.
Pathway A: From 3-Benzoylpropionic Acid
This pathway begins with the readily available starting materials, 3-benzoylpropionic acid and hydrazine, to construct the core pyridazinone structure.
Logical Flow of Pathway A
Caption: Synthetic Pathway A for this compound.
Pathway B: Commercial Synthesis Route
The commercial synthesis of this compound is reported to start from 3-chloro-5-methoxy-6-phenylpyridazine.[3]
Logical Flow of Pathway B
Caption: Commercial Synthesis Route for this compound.
Detailed Experimental Protocols
The following protocols are detailed composite procedures based on established methodologies for similar chemical transformations.
Pathway A: Step-by-Step Synthesis
Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This step involves the cyclization of 3-benzoylpropionic acid with hydrazine hydrate.[4]
-
Materials: 3-Benzoylpropionic acid, Hydrazine hydrate (80%), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3-benzoylpropionic acid (0.1 M) in ethanol (25 mL).
-
Add hydrazine hydrate (1 mL) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After reflux, concentrate the solution and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and crystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.[4]
-
Step 2: Oxidation to 6-phenylpyridazin-3(2H)-one
-
Materials: 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Bromine, Acetic acid.
-
Procedure:
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Pour the reaction mixture into water and collect the precipitate.
-
Recrystallize from a suitable solvent to obtain 6-phenylpyridazin-3(2H)-one.
-
Step 3: Chlorination to 3,4-dichloro-6-phenylpyridazine
This step utilizes a strong chlorinating agent, phosphorus oxychloride.
-
Materials: 6-phenylpyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 6-phenylpyridazin-3(2H)-one to an excess of phosphorus oxychloride.
-
Reflux the mixture for 4 hours.[5]
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 4% NaOH solution.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like benzene to obtain the chlorinated product.[5]
-
Step 4: Selective Hydrolysis to this compound
-
Materials: 3,4-dichloro-6-phenylpyridazine, Aqueous base (e.g., NaOH).
-
Procedure:
-
Suspend the chlorinated pyridazine in an aqueous basic solution.
-
Heat the mixture under controlled temperature to facilitate selective hydrolysis of the chlorine at the 4-position.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and recrystallize to obtain this compound.
-
Pathway B: Commercial Route Protocol Outline
The commercial synthesis involves the demethylation and subsequent hydrolysis of 3-chloro-5-methoxy-6-phenylpyridazine.[3]
-
Materials: 3-chloro-5-methoxy-6-phenylpyridazine, Demethylating agent (e.g., a strong acid or a nucleophilic agent like an amine), Water.
-
Procedure Outline:
-
The starting material is treated with a demethylating agent. The choice of agent and reaction conditions (solvent, temperature) is critical for achieving selective demethylation without affecting other parts of the molecule.
-
The reaction is heated for a specified period.
-
Following demethylation, the intermediate is hydrolyzed in situ or in a separate step to yield this compound.
-
Workup and purification would involve extraction and recrystallization.
-
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that yields can vary based on reaction scale and specific conditions.
| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |
| Pathway A: Step 1 | 3-Benzoylpropionic acid | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Ethanol | High | [4] |
| Pathway A: Step 3 (Analogous Reaction) | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Phosphorus oxychloride | None | 86% | [5] |
| Synthesis of a related pyridazinone | Mucochloric acid, Benzene | 5-Chloro-6-phenylpyridazin-3(2H)-one | AlCl₃, Hydrazine hydrate | DMF | 68% | [6] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product isolation and analysis.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the route starting from 3-benzoylpropionic acid offering a well-documented approach based on analogous reactions. The commercial synthesis provides a more direct but potentially less accessible route for academic research due to the starting material's availability. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and researchers, enabling further exploration and development in the field of pyridazine-based herbicides. Careful optimization of each step is recommended to achieve the best possible yields and purity.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridafol (CAS No. 40020-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridafol, with the Chemical Abstracts Service (CAS) registry number 40020-01-7, is a pyridazine derivative primarily recognized for its potent herbicidal activity. It is the principal phytotoxic metabolite of the herbicide Pyridate.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter this molecule.
Chemical and Physical Properties
This compound is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 40020-01-7 | [2] |
| Molecular Formula | C₁₀H₇ClN₂O | [2] |
| Molecular Weight | 206.63 g/mol | [2] |
| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [3] |
| Synonyms | 6-Chloro-3-phenyl-4-pyridazinol, CL 9673 , 3-Chloro-5-hydroxy-6-phenylpyridazine | [2][4][5] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 214-216 °C | [6] |
| Solubility | Soluble in acetonitrile or DMSO. Slightly soluble in water (1 mg/ml).[2] | [2] |
| InChI Key | ZUSHSDOEVHPTCU-UHFFFAOYSA-N | [2] |
Synthesis
The commercial synthesis of this compound typically involves a multi-step process. One common route starts with 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation and hydrolysis to yield the final product, this compound.[7]
A generalized workflow for the synthesis is depicted below.
Mechanism of Action
Herbicidal Activity: Inhibition of Photosystem II
The primary and well-established mechanism of action of this compound is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site in plants.[2][8] It functions by blocking the amino acid histidine 215 at the QB-binding site on the D1 protein of the PSII reaction center. This disruption of electron flow ultimately leads to the death of the plant.
The signaling pathway of this compound's inhibitory action on photosystem II is illustrated in the following diagram.
Activity in Non-Target Organisms
Data on the pharmacological effects of this compound in mammalian systems is limited. However, the broader class of pyridazine and pyridazinone derivatives has been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] It is important to note that these are general characteristics of the chemical class and have not been specifically demonstrated for this compound.
Analytical Methodologies
The detection and quantification of this compound are crucial for environmental monitoring and residue analysis. The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] A typical workflow for the analysis of this compound in soil or plant matrices is outlined below.
Toxicological Profile
The toxicological data for this compound is primarily from studies related to its use as a herbicide. A summary of the available data is presented in Table 2.
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity (Rat LD₅₀) | > 2000 mg/kg | [9] |
| Genotoxicity (Bacterial Reverse Mutation Assay) | Negative | [10] |
| Carcinogenicity | No data found | [2] |
| Endocrine Disruption | No data found | [2] |
| Reproductive/Developmental Toxicity | No data found | [2] |
| Neurotoxicity | No data found | [2] |
| Skin/Eye Irritation | No data found | [2] |
| Aquatic Toxicity (Fish, 96h LC₅₀) | 20 mg/L (Oncorhynchus mykiss) | [6] |
| Aquatic Toxicity (Daphnia, 48h EC₅₀) | 26.1 mg/L | [6] |
| Aquatic Toxicity (Algae, 72h EC₅₀) | 4.93 mg/L | [6] |
Experimental Protocols
Detailed experimental protocols for key toxicological assessments are provided below, based on standard OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to assess the mutagenic potential of a substance.
-
Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations which restore the functional capability of the bacteria to synthesize an essential amino acid.
-
Test Strains: A minimum of five strains are typically used, including S. typhimurium TA1535, TA1537, TA98, and TA100, and E. coli WP2 uvrA.
-
Methodology:
-
The test substance is dissolved in a suitable solvent (e.g., DMSO).
-
The test substance, bacterial culture, and, if required, a metabolic activation system (S9 mix) are combined.
-
The mixture is added to a minimal agar medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Acute Oral Toxicity (LD₅₀) in Rats
This study provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals.
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used.
-
Methodology:
-
Animals are fasted prior to dosing.
-
The test substance, suspended or dissolved in a suitable vehicle, is administered by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
-
Evaluation: The LD₅₀ (the dose causing mortality in 50% of the animals) is calculated.
Aquatic Toxicity Testing
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Methodology:
-
A range of concentrations of the test substance are prepared in water.
-
Fish are introduced to the test solutions and a control group.
-
Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.
-
-
Evaluation: The LC₅₀ (the concentration causing mortality in 50% of the fish) is determined.
-
Principle: Daphnia magna are exposed to the test substance for 48 hours.
-
Methodology:
-
A series of test concentrations are prepared.
-
Young daphnids (<24 hours old) are exposed to the test solutions.
-
Immobilisation is recorded at 24 and 48 hours.
-
-
Evaluation: The EC₅₀ (the concentration causing immobilisation in 50% of the daphnids) is calculated.
-
Principle: The effect of the test substance on the growth of a freshwater green alga is determined over 72 hours.
-
Test Species: A common test species is Pseudokirchneriella subcapitata.
-
Methodology:
-
Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.
-
The cultures are incubated under standard conditions of light and temperature.
-
Algal growth is measured at 24, 48, and 72 hours.
-
-
Evaluation: The EC₅₀ (the concentration causing a 50% reduction in algal growth) is calculated.
Environmental Fate
This compound is the primary and major environmental transformation product of the herbicide pyridate, formed through rapid hydrolysis. Its persistence in the environment is variable. In laboratory soil studies, it is considered non-persistent with a half-life (DT₅₀) of approximately 2.2 days, while field studies have shown moderate persistence with a DT₅₀ of up to 97 days. Due to its high water solubility, it is considered moderately mobile in soil.
Conclusion
This compound (CAS 40020-01-7) is a well-characterized herbicide with a specific mechanism of action involving the inhibition of photosystem II in plants. Its toxicological profile, particularly in aquatic organisms, is of note for environmental risk assessment. For researchers and drug development professionals, the available data indicates a lack of significant genotoxic potential in bacterial systems. However, there is a notable absence of in-depth pharmacological studies in mammalian systems to explore any potential therapeutic applications. The information on the broader class of pyridazine derivatives suggests a potential for diverse biological activities, but this remains to be investigated for this compound itself. This guide provides a solid foundation of the known properties and toxicological endpoints of this compound, which is essential for any further research or development involving this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 6. Pyridazine and its derivatives | PPTX [slideshare.net]
- 7. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
Technical Guide: Solubility of Pyridafol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridafol, also known by its chemical name 6-chloro-3-phenylpyridazin-4-ol and identifier CL 9673 , is a pyridazine herbicide.[1][2] It functions as the primary and phytotoxic metabolite of the herbicide Pyridate, forming rapidly through the hydrolysis of its parent compound.[2] As a white to off-white powder, this compound is recognized for its role as a photosystem II (PSII) inhibitor, where it blocks the photosynthetic electron transport chain, making it effective against a variety of broad-leaved weeds and grasses.[2] Understanding the solubility of this compound in various solvents is a critical aspect of its formulation, analytical method development, and environmental fate assessment. This technical guide provides a summary of the available solubility data for this compound, outlines detailed experimental protocols for solubility determination, and visualizes key related processes.
Physicochemical Properties
-
Chemical Formula: C₁₀H₇ClN₂O
-
Molecular Weight: 206.63 g/mol
-
CAS Number: 40020-01-7
-
Appearance: White to off-white powder[1]
-
Melting Point: 214-216 °C[2]
Solubility Data
The solubility of a compound is a fundamental property influencing its behavior in both biological and environmental systems. While comprehensive quantitative data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, existing sources provide key insights.
The table below summarizes the known qualitative and quantitative solubility data for this compound. It is noteworthy that regulatory databases explicitly state that quantitative data for organic solvents are unavailable.[3]
| Solvent | CAS Number | Solubility | Temperature (°C) | pH | Data Type | Source |
| Water | 7732-18-5 | 23,800 mg/L | 20 | 7 | Quantitative | AERU[3] |
| Acetonitrile | 75-05-8 | Soluble | Not Specified | N/A | Qualitative | AdipoGen[1] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Not Specified | N/A | Qualitative | AdipoGen[1] |
Mechanism of Action and Formation
This compound's herbicidal activity stems from its function as a Photosynthetic Electron Transport Inhibitor at Photosystem II.[3] It is formed in situ through the hydrolysis of its parent compound, Pyridate.
The diagram below illustrates the inhibitory action of this compound on the photosynthetic pathway.
Experimental Protocols for Solubility Determination
While a specific, published protocol for determining this compound's organic solvent solubility is not available, a generalized and robust methodology based on the established shake-flask method can be employed. This method is considered the gold standard for solubility determination.
Principle
The shake-flask method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The resulting mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.
Materials and Equipment
-
This compound (analytical standard, purity ≥98%)
-
Organic solvents (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Analytical balance (± 0.01 mg)
-
High-Performance Liquid Chromatography with UV or MS/MS detector (HPLC-UV or LC-MS/MS)
Experimental Workflow
The workflow for determining solubility is outlined in the diagram below.
Detailed Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1000 µg/mL). Analytical methods for this compound frequently utilize methanol or acetonitrile for stock solutions.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Analyze these standards using a validated HPLC or LC-MS/MS method to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid material remains undissolved at equilibrium. A starting point could be ~20 mg of this compound in 5 mL of solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation and Sampling:
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow solid particles to settle.
-
Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
-
Analysis:
-
Accurately dilute the filtered sample with the corresponding solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC or LC-MS/MS.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Conclusion
References
An In-depth Technical Guide to the Environmental Fate and Degradation of Pyridafol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol or by its reference code CL 9673 , is the principal and herbicidally active metabolite of the pyridazine herbicide pyridate.[1][2][3] Upon application of pyridate in the environment, it undergoes rapid hydrolysis to form this compound, which is responsible for the inhibition of photosynthetic electron transport at the photosystem II receptor site.[1][3][4] This transformation is the predominant initial step in the environmental dissipation of the parent compound.[1][5] Understanding the subsequent environmental fate of this compound itself is critical for a comprehensive ecological risk assessment, owing to its potential for persistence and mobility in certain environmental compartments.[1][5] This guide provides a detailed overview of the degradation pathways, metabolic transformations, and persistence of this compound in soil, water, and biological systems, supported by quantitative data and experimental methodologies.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its intrinsic physicochemical properties. This compound is a white to off-white powder with high water solubility, which contributes to its mobility in soil.[1][4] Its low vapor pressure indicates that it is not volatile from soil or water surfaces.[6] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-3-phenyl-1H-pyridazin-4-one | [1] |
| CAS Number | 40020-01-7 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O | [7] |
| Molecular Weight | 206.6 g/mol | [7] |
| Appearance | White to off-white powder | [1][4] |
| Melting Point | 214-216 °C | [1] |
| Water Solubility | High; Slightly soluble at 1 mg/ml | [1][4] |
| Vapor Pressure | 4.29 × 10⁻¹⁰ torr | [6] |
| Bioaccumulation | Low potential | [5] |
Environmental Degradation Pathways
This compound is formed through the rapid hydrolysis of its parent compound, pyridate, in any environmental compartment where water is present.[5] Once formed, this compound exhibits distinct degradation characteristics depending on the environmental matrix and conditions.
Abiotic Degradation
Hydrolysis: Unlike its parent compound, this compound is stable to hydrolysis under environmentally relevant pH conditions.[1][5] The primary hydrolytic event is the conversion of pyridate to this compound, which has a half-life of 2.4 days at pH 7.[5]
Photolysis: Photodegradation is a more significant abiotic degradation pathway for this compound.[5] It can undergo photolysis in both soil and water.[5] In aquatic environments, this process can lead to the formation of several major but unidentified transformation products, including substances referred to as HHAC 062 and HHAC 060.[5] The estimated atmospheric half-life for this compound is less than one day, making long-range atmospheric transport unlikely.[5]
Biotic Degradation and Persistence
The persistence of this compound varies significantly across different environmental compartments.
Soil: In aerobic soil, this compound can be moderately persistent, with its degradation rate being highly dependent on the soil type.[1][5] Laboratory studies have reported dissipation times (DT₅₀) ranging from as short as 2.2 days to 120 days in sandy loam and 175 days in sand.[1] Field studies indicate a moderate persistence with a DT₅₀ of approximately 97 days.[1] Due to its high water solubility, this compound has a very high potential for mobility in most soils and is considered to have the potential to leach into groundwater, although field dissipation studies observed that residues did not leach below a 15-30 cm soil depth.[1][5][6]
Aquatic Systems: this compound is considered persistent in aquatic systems, where it tends to remain in the water phase.[1][5] Under anaerobic aquatic conditions, it is highly persistent, with reported half-lives of 104 days in clay loam and 99.4 days in sand.[1] The overall water-sediment system DT₅₀ has been reported to be as long as 286 days.[1]
Metabolism in Biota
Plant Metabolism
In plants, the parent herbicide pyridate is systemic and is hydrolyzed to this compound, which is the phytotoxic agent that inhibits photosynthesis.[1][3] This metabolic conversion is essential for its herbicidal activity.
Animal Metabolism
Animal metabolism studies show that this compound is a major metabolite of pyridate.[5] The metabolic processes are extensive and include hydrolysis, oxidation, glutathione conjugation, glucuronidation, sulfation, cleavage, methyl transfer, and acetylation.[5] In urine, the primary metabolites detected were this compound-N-glucuronide and this compound-O-glucuronide, accounting for 68–74% of the total radioactivity, with this compound itself representing 18-23%.[5]
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. adipogen.com [adipogen.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
Pyridafol: A Toxicological Deep Dive into Its Impact on Non-Target Organisms
For Immediate Release
This technical guide provides a comprehensive overview of the toxicological data for Pyridafol, the primary herbicidally active metabolite of the herbicide Pyridate, concerning non-target organisms. The information is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of its environmental safety profile. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
This compound, a pyridazine herbicide, functions by inhibiting photosynthetic electron transport at the photosystem II receptor site. While effective against target weeds, its potential impact on non-target terrestrial and aquatic organisms is a critical aspect of its environmental risk assessment. This guide compiles available quantitative toxicity data, outlines the methodologies used in key studies, and presents a visual representation of its mode of action.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.
Table 1: Aquatic Organism Toxicity Data for this compound
| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Source Quality |
| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Acute LC₅₀ | > 20.0 | 96 hours | A5[1] |
| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | 20 | 21 days | A5[1] |
| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Acute EC₅₀ | 26.1 | 48 hours | A5[1] |
| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Chronic NOEC | 5.0 | 21 days | A5[1] |
Table 2: Terrestrial Organism Toxicity Data for this compound
Note: Specific quantitative data for terrestrial organisms from primary literature or publicly accessible regulatory documents remains limited. The following information is based on risk assessments of the parent compound, Pyridate, which rapidly transforms into this compound in the environment. A summary of terrestrial toxicity data is referenced in Health Canada's Proposed Registration Decision PRD2021-04, Appendix I, Table 15, though the full appendix is not publicly available in the provided search results.[2]
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled environment. Observations of mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to Daphnia magna. The endpoint is the median effective concentration (EC₅₀) that causes immobilization of 50% of the daphnids within a 48-hour exposure period.
-
Fish Early-life Stage Toxicity Test (OECD 210) / Daphnia Magna Reproduction Test (OECD 211): These chronic studies are designed to determine the No Observed Effect Concentration (NOEC), which is the highest concentration at which no statistically significant adverse effects on reproduction, growth, or survival are observed over a longer exposure period (e.g., 21 days for Daphnia).
Terrestrial Toxicity Testing
Standardized OECD guidelines are also employed for terrestrial ecotoxicology studies, including:
-
Earthworm Acute Toxicity Test (OECD 207)
-
Avian Acute Oral Toxicity Test (OECD 223)
-
Terrestrial Plant Test (OECD 208)
These tests are conducted under controlled laboratory conditions to assess the short-term and long-term effects of a substance on representative terrestrial species.
Signaling Pathways and Mechanisms of Action
Inhibition of Photosystem II in Photosynthetic Organisms
The primary mode of action of this compound in plants and algae is the inhibition of photosynthesis. It specifically targets the D1 protein in Photosystem II (PSII), blocking the electron transport chain and halting the production of energy required for plant growth.
Caption: this compound competitively inhibits electron transport in Photosystem II.
Toxicological Pathways in Non-Target Animals
The specific toxicological signaling pathways of this compound in non-target animals are not as well-defined as its herbicidal mode of action. Herbicides, in general, are designed to target plant-specific processes. However, at high concentrations, they can have off-target effects in animals. For pyridazine herbicides, the toxicological concerns in animals are generally low based on available data. The following workflow illustrates a generalized approach to assessing the toxicological risk of a substance like this compound in non-target animals.
Caption: Generalized workflow for toxicological assessment in non-target animals.
References
The Discovery and History of Pyridafol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridafol, a potent pyridazine herbicide, has a significant history in the landscape of agricultural weed management. This technical guide provides an in-depth exploration of the discovery, development, and scientific attributes of this compound. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, synthesis, and the key experimental evaluations that have defined its profile. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows, adhering to stringent visualization standards.
Introduction
This compound, chemically known as 6-chloro-3-phenylpyridazin-4-ol, is the primary phytotoxic metabolite of the herbicide Pyridate.[1] It belongs to the pyridazine class of herbicides and is recognized for its efficacy against a range of broadleaf and grassy weeds.[2] The herbicidal activity of this compound is attributed to its role as a potent inhibitor of photosynthetic electron transport at the photosystem II (PSII) receptor site. This guide delves into the historical context of its development, its chemical characteristics, and the extensive experimental work that has elucidated its function and safety profile.
History and Development
The development of pyridazine herbicides, including the parent compound of this compound, Pyridate, emerged from extensive research and development efforts in the mid-20th century. The timeline below outlines the key phases in the history of this compound and related compounds.
Development Timeline of Pyridazine Herbicides and this compound
| Period | Key Developments | Companies Involved |
| 1970s | Development of Pyridate, the parent compound of this compound.[2] | Chevron Chemical Company, Sandoz[2][3] |
| Late 1970s - Early 1980s | Initial field trials and efficacy studies of Pyridate, leading to the identification of this compound as the active metabolite. | Chevron Chemical Company, Sandoz |
| Mid-1980s | Commercialization of Pyridate-based herbicides, with the understanding that their efficacy is due to the in-planta conversion to this compound. | Sandoz, Belchim Crop Protection[2] |
| 1990s - Present | Ongoing research into the environmental fate, toxicology, and analytical methods for this compound. Development of resistance management strategies. | Various academic and research institutions, regulatory bodies. |
The development of this compound is intrinsically linked to its parent compound, Pyridate. The initial research by companies such as Chevron Chemical Company and Sandoz in the 1970s focused on synthesizing and screening various pyridazine derivatives for herbicidal activity.[2][3] This led to the discovery of Pyridate, which demonstrated significant potential for weed control. Subsequent metabolic studies revealed that Pyridate is rapidly hydrolyzed in plants and the environment to form this compound, which is the actual herbicidally active molecule.[1]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its application and for research into its environmental behavior and biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-chloro-3-phenyl-1H-pyridazin-4-one | [4] |
| CAS Number | 40020-01-7 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O | [5] |
| Molecular Weight | 206.63 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 214-216 °C | [1] |
| Water Solubility | 23800 mg/L (at 20°C, pH 7) | [2] |
| Log P (octanol-water partition coefficient) | 0.56 | [2] |
| Vapor Pressure | Low | - |
| HRAC MoA Class | C3 | [2] |
| WSSA MoA Class | 6 | [2] |
Mechanism of Action: Inhibition of Photosystem II
This compound exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants.
Signaling Pathway of Photosystem II Inhibition
This compound acts by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site). This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. The inhibition of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. This disruption leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.[1]
References
An In-Depth Technical Guide on the Mode of Action of Pyridafol on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridafol, a pyridazine herbicide, is a potent inhibitor of photosynthetic electron transport in Photosystem II (PSII). This technical guide delineates the core mechanism of this compound's action, focusing on its interaction with the D1 protein of the PSII reaction center. By competitively binding to the QB binding site, this compound displaces the native plastoquinone, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption halts the production of ATP and NADPH, essential for carbon fixation, and leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and ultimately culminating in plant cell death. This document provides a comprehensive overview of the quantitative parameters of this inhibition, detailed experimental protocols for its characterization, and visual representations of the underlying molecular and cellular pathways.
Introduction
Photosystem II (PSII) is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, playing a crucial role in oxygenic photosynthesis. It utilizes light energy to oxidize water, releasing oxygen and providing electrons to the photosynthetic electron transport chain. The D1 protein is a core component of the PSII reaction center and contains the binding niche for the secondary quinone acceptor, QB. This site is a primary target for numerous herbicides. This compound belongs to the pyridazinone class of herbicides, which are known to act as potent inhibitors of PSII. Understanding the precise mode of action of this compound at this site is critical for the development of new herbicidal compounds and for assessing its environmental impact.
Core Mechanism of Action
This compound's primary mode of action is the inhibition of photosynthetic electron transport at the QB binding site on the D1 protein within Photosystem II.[1][2] This inhibition disrupts the normal flow of electrons, leading to a cascade of events that are detrimental to the plant.
Binding to the D1 Protein
The D1 protein provides a specific binding pocket for the plastoquinone molecule QB. This compound, due to its structural similarity to the quinone head group, acts as a competitive inhibitor, binding to this site and preventing the association of QB.[3] This binding is reversible but with high affinity, effectively blocking the transfer of electrons from the reduced primary quinone acceptor, QA⁻.
Interruption of Electron Transport
The blockage of electron flow from QA to QB has two major immediate consequences:
-
Accumulation of Reduced QA: The inability to transfer electrons to QB leads to an accumulation of QA in its reduced state (QA⁻).
-
Inhibition of ATP and NADPH Synthesis: The overall photosynthetic electron transport chain is halted, preventing the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The lack of electron flow also prevents the reduction of NADP+ to NADPH.[3][4]
Induction of Oxidative Stress and Cellular Damage
The inhibition of electron transport and the accumulation of highly energetic reduced species within PSII lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[4] These ROS can cause significant damage to cellular components through:
-
Lipid Peroxidation: Damage to membrane lipids, leading to loss of membrane integrity.
-
Protein Oxidation: Inactivation of enzymes and structural proteins.
-
DNA Damage: Mutations and strand breaks.
The accumulation of cellular damage ultimately triggers programmed cell death (PCD), leading to the demise of the plant.[5][6][7][8][9]
Quantitative Data
| Herbicide (Pyridazinone class) | Test System | Measured Activity | IC50 (µM) | Reference |
| SANDOZ 6706 | Chlorella cells | PSII electron transport (H₂O → BQ) | 0.3 | [10] |
| SANDOZ 9785 | Chlorella cells | PSII electron transport (H₂O → BQ) | 0.5 | [10] |
| SANDOZ 9789 | Chlorella cells | PSII electron transport (H₂O → BQ) | 2.5 | [10] |
| SANDOZ 6706 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 0.8 | [10] |
| SANDOZ 9785 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 1.0 | [10] |
| SANDOZ 9789 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 3.0 | [10] |
| SANDOZ 6706 | Anacystis cells | PSII electron transport (H₂O → BQ) | 1.5 | [10] |
| SANDOZ 9785 | Anacystis cells | PSII electron transport (H₂O → BQ) | 2.0 | [10] |
| SANDOZ 9789 | Anacystis cells | PSII electron transport (H₂O → BQ) | 5.0 | [10] |
Note: BQ (benzoquinone) is an artificial electron acceptor used to measure PSII activity. The lower the IC50 value, the more potent the inhibitor.
Experimental Protocols
The investigation of this compound's mode of action on Photosystem II involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Measurement of Photosystem II Electron Transport (Oxygen Evolution)
This protocol measures the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity.
Protocol:
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach) by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tricine-KOH (pH 7.5), 10 mM NaCl, 10 mM KCl, and 2.5 mM MgCl₂.
-
Assay:
-
Add isolated thylakoids (equivalent to 10 µg/ml chlorophyll) to the reaction buffer.
-
Add an artificial electron acceptor, such as 1.5 mM benzoquinone (BQ).[10]
-
Add varying concentrations of this compound.
-
Expose the mixture to saturating light.
-
Measure the rate of oxygen evolution using a Clark-type oxygen electrode.
-
-
Data Analysis: Plot the rate of oxygen evolution as a function of this compound concentration to determine the IC50 value.
Chlorophyll a Fluorescence Induction (OJIP) Analysis
This non-invasive technique provides detailed information about the photochemical efficiency of PSII and can reveal the specific site of electron transport inhibition.[4][11][12]
Protocol:
-
Plant Material: Use intact leaves that have been dark-adapted for at least 20-30 minutes.
-
Measurement:
-
Use a plant efficiency analyzer (PEA) or a similar fluorometer.
-
Apply a saturating pulse of light to the dark-adapted leaf.
-
Record the chlorophyll fluorescence emission over time, typically from microseconds to a few seconds.
-
-
Data Analysis:
-
The resulting fluorescence transient, known as the OJIP curve, has several distinct phases (O, J, I, P).
-
In the presence of a PSII inhibitor like this compound, which blocks electron transport beyond QA, the J-step will rise to the P-step level, indicating the rapid accumulation of QA⁻.
-
Analyze various fluorescence parameters (e.g., Fv/Fm, ABS/RC, TRo/RC) to quantify the extent of inhibition.
-
Thermoluminescence (TL) Measurement
Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII, providing information about the stability of charge pairs and the redox state of PSII components.[13][14][15][16][17]
Protocol:
-
Sample Preparation: Use isolated thylakoids or leaf discs.
-
Excitation:
-
Cool the sample to a low temperature (e.g., -10°C).
-
Excite the sample with a short saturating flash of light to induce charge separation.
-
-
Measurement:
-
Warm the sample at a constant rate (e.g., 20°C/min).
-
Measure the light emitted as a function of temperature.
-
-
Data Analysis:
-
The resulting glow curve will show several bands, each corresponding to the recombination of a specific charge pair.
-
The B-band (around 30°C) is associated with S₂/S₃QB⁻ charge recombination.
-
In the presence of a QB-site inhibitor like this compound, the B-band will be suppressed, and a Q-band (around 10°C) will appear, which corresponds to S₂QA⁻ charge recombination. The shift in the peak temperature provides information about the stabilization of the charge-separated state.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key events in this compound's mode of action and the experimental workflow for its analysis.
Caption: Mechanism of this compound action on Photosystem II electron transport.
Caption: Experimental workflow for characterizing this compound's effect on PSII.
Caption: Downstream signaling cascade initiated by this compound-induced oxidative stress.
Conclusion
This compound exerts its herbicidal activity through a well-defined mechanism: the inhibition of photosynthetic electron transport at the QB binding site of the D1 protein in Photosystem II. This primary action triggers a cascade of secondary effects, including the cessation of energy production and the induction of severe oxidative stress, which ultimately lead to plant death. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's inhibitory effects and for the screening of new herbicidal compounds targeting PSII. Further research to obtain specific binding constants (Ki) for this compound and to further elucidate the intricate details of the downstream signaling pathways will provide a more complete understanding of its mode of action.
References
- 1. Biogenesis of the Chloroplast-Encoded D1 Protein: Regulation of Translation Elongation, Insertion, and Assembly into Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Programmed cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Programmed cell death (PCD) control in plants: New insights from the Arabidopsis thaliana deathosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulating programmed cell death in plant cells: Intracellular acidification plays a pivotal role together with calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death during plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Preparation and Use of Pyridafol Analytical Standards
Abstract
This document provides detailed protocols for the preparation and analytical characterization of Pyridafol (6-chloro-3-phenyl-4-pyridazinol) standards. This compound, the primary phytotoxic metabolite of the herbicide Pyridate, acts as a photosystem II inhibitor.[1][2] Accurate quantification of this compound in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicology studies. The following protocols are intended for researchers, scientists, and drug development professionals, detailing the preparation of stock solutions, working standards, and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
This compound is a synthetic pyridazine herbicide and the major environmental transformation product of Pyridate.[1][3] Its accurate identification and quantification rely on a well-characterized analytical standard.
| Property | Value | Reference |
| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [4] |
| Synonyms | CL 9673 , 3-Chloro-5-hydroxy-6-phenylpyridazine | [1][4] |
| CAS Number | 40020-01-7 | [4] |
| Molecular Formula | C₁₀H₇ClN₂O | [3][4] |
| Molecular Weight | 206.63 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | ≥97% (GC) | [1][4] |
| pKa | 6.7 (weak acid) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound analytical standards and their analysis.
Required Materials and Equipment
-
Reference Standard: this compound analytical standard (≥97% purity).[1][4]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Acetic Acid (glacial), Formic Acid.
-
Reagents: Purified water (e.g., Milli-Q or equivalent).
-
Equipment:
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a primary stock solution from a neat analytical standard. The concentration is corrected for the purity of the standard.
Procedure:
-
Accurately weigh approximately 25 mg of the this compound analytical standard into a weighing funnel on an analytical balance.[6]
-
Quantitatively transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of 100:0.5 (v/v) methanol:acetic acid.[6]
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the standard.[5]
-
Allow the solution to return to room temperature.
-
Bring the flask to the final volume (25 mL) with the methanol:acetic acid solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the final concentration, correcting for the purity of the standard (see Table 2 for an example calculation).
-
Transfer the solution to an amber glass bottle for storage.[5]
-
Storage: Store the stock solution in a freezer at approximately -18°C. The solution is typically stable for up to 2 months under these conditions.[6]
| Parameter | Specification |
| Standard | This compound (e.g., Purity = 98%) |
| Mass | ~25.33 mg |
| Flask Volume | 25 mL |
| Solvent | 100:0.5 (v/v) Methanol:Acetic Acid |
| Example Calculation | (25.33 mg / 25 mL) * 0.98 = ~1010 µg/mL |
| Storage | -18°C in amber glass |
| Table 2: this compound Stock Solution Preparation.[6] |
Protocol 2: Preparation of Working and Calibration Standards
This protocol describes the serial dilution of the stock solution to prepare intermediate and working standards for instrument calibration.
Procedure:
-
Intermediate Solution: Prepare an intermediate solution by diluting the primary stock solution. For example, pipette 1 mL of the ~1000 µg/mL stock solution into a 100 mL volumetric flask and dilute with the appropriate solvent to obtain a 10 µg/mL intermediate standard.
-
Working Standards: Prepare a series of working standards by further diluting the intermediate solution. These standards will be used to create the calibration curve.[6]
-
For analysis of soil extracts, working standards of 1.0 µg/mL and 10.0 µg/mL are common for sample fortification.[6]
-
For direct LC-MS/MS analysis, calibration standards are typically prepared in the range of 0.200 to 20.0 ng/mL in the sample matrix (e.g., control soil extract or control water) to account for matrix effects.[5][6]
-
Storage: Store working standards in a refrigerator at approximately 4°C. These solutions typically have a shorter expiration date, often around 10 days.[6]
| Standard Level | Concentration Range | Dilution From | Solvent/Matrix |
| Intermediate | 10 - 100 µg/mL | Stock Solution | Methanol:Acetic Acid |
| Fortification | 1.0 - 10.0 µg/mL | Intermediate Solution | Methanol:Acetic Acid |
| Calibration | 0.2 - 20.0 ng/mL | Intermediate Solution | Control Matrix Extract |
| Table 3: Preparation of this compound Working and Calibration Standards.[6] |
Protocol 3: Analytical Method - LC-MS/MS
This compound is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in positive ion mode.[1][2]
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared calibration standards, starting from the lowest concentration.
-
Inject the prepared samples, interspersed with quality control (QC) standards (e.g., a mid-range calibrant) to monitor instrument performance.[5]
-
Construct a calibration curve by plotting the peak area response against the concentration of the standards. A linear regression with weighting may be applied for better accuracy at lower concentrations.[5]
-
Quantify this compound in the samples by interpolating their peak area responses from the calibration curve.
| Parameter | Specification | Reference |
| Instrument | Triple Quadrupole LC-MS/MS | [5][7] |
| Ionization Mode | ESI Positive | [1][2] |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 3 µm) | [5] |
| Column Temp. | 40°C | [2][5] |
| Mobile Phase A | 5 mmol NH₄-formate in Water + 5% Methanol | [2] |
| Mobile Phase B | 5 mmol NH₄-formate in Methanol | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Injection Vol. | 2 - 5 µL | [2][7] |
| MRM Transitions | Quantifier: 207.0 → 104.1; Qualifier: 207.0 → 126.1 | [7] |
| Table 4: Example LC-MS/MS Conditions for this compound Analysis. |
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the logical flow for the preparation of this compound analytical standards, from the primary stock solution to the final calibration standards ready for analysis.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 4. This compound PESTANAL®, analytical standard | 40020-01-7 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Pyridafol in Environmental Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust method for the detection and quantification of Pyridafol.
Introduction this compound (6-chloro-3-phenylpyridazin-4-ol), also known as CL 9673 , is the primary phytotoxic metabolite of the herbicide Pyridate.[1] Following the application of Pyridate, it rapidly hydrolyzes to this compound, which is responsible for the herbicidal activity by inhibiting photosynthetic electron transport.[1][2] Due to its prevalence and potential environmental impact, a sensitive and selective analytical method is crucial for monitoring its presence in various environmental matrices. This application note details a validated LC-MS/MS method for the quantitative analysis of this compound in water and soil samples. The method utilizes electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or ultrapure grade).[3]
-
Reagents: Formic acid (ACS grade), Acetic acid (glacial, ACS grade).[3][4]
-
Analytical Standards: this compound (purity ≥99%).[5]
-
Sample Preparation Consumables: 20 mL glass scintillation vials, 50 mL and 250-mL HDPE bottles, volumetric flasks, gas-tight syringes, autosampler vials.[3][4][5]
Instrumentation
The methods described were performed on high-performance liquid chromatography (HPLC) systems, such as an Agilent 1200 Series or Thermo Scientific Dionex Ultimate 3000, coupled to a triple quadrupole mass spectrometer, such as an Applied Biosystems MDS Sciex API4000 or AB Sciex API 6500+, equipped with a Turbo-Ion Spray or electrospray ionization (ESI) source.[3][4]
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol to prepare a stock solution. Stock solutions are typically stored in a freezer at approximately -18°C.[3]
-
Intermediate and Working Standards: Prepare intermediate and working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., 100:0.5 methanol:acetic acid for soil analysis or acetonitrile/water for water analysis).[3][5]
-
Calibration Standards: Prepare a series of calibration solutions (e.g., 1.0 to 50 ng/mL for water analysis; 0.2 to 20.0 ng/mL for soil analysis) in a matrix blank (control water or soil extract) to account for matrix effects.[3][5]
Sample Preparation Protocol: Water
This protocol is suitable for freshwater, surface water, and groundwater samples.[4][5]
-
Measure 10.0 mL of the water sample into a 20 mL glass scintillation vial.[4]
-
For recovery tests, fortify the sample with a known concentration of this compound working standard at this stage.
-
Immediately add 10.0 mL of 0.2% formic acid in acetonitrile and mix the solution well.[4][5]
-
Transfer an aliquot of the final solution into an autosampler vial for LC-MS/MS analysis.[4][5]
Caption: Workflow for the preparation of water samples for this compound analysis.
Sample Preparation Protocol: Soil
-
Weigh 10.00 g of soil into a 250-mL HDPE bottle.[3]
-
For recovery tests, fortify the soil sample by adding a small volume (e.g., 100 µL) of the appropriate working standard solution and allow the solvent to evaporate.[3]
-
Add 100 mL of an extraction solution consisting of 100:0.5 methanol:acetic acid (v/v).[3]
-
Extract the sample by shaking vigorously or by homogenizing with a high-speed homogenizer for approximately 5 minutes.[3]
-
Centrifuge the sample for 10 minutes at approximately 3600 rpm to separate the soil particles from the extract.[3]
-
Carefully transfer an aliquot of the supernatant (extract) into an autosampler vial for analysis.[3]
Caption: Workflow for the extraction of this compound from soil samples.
Data Presentation
LC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Setting | Reference |
|---|---|---|
| HPLC Column | Thermo BDS Hypersil C18 or Betasil C-18 (50 mm x 2.1 mm, 3 µm) | [4] |
| Guard Column | Betasil C-18 (10 mm x 2.1 mm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Gradient | Initial: 15% B; Linear ramp to desired concentration | [4] |
| Flow Rate | 0.4 - 1.0 mL/min | [2][3] |
| Column Temp. | 40°C | [4][5] |
| Injection Vol. | 5 µL | [4] |
| Retention Time | Approx. 0.93 - 1.52 min |[3][4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | [4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [4] |
| Source Temp. | 550 - 600°C | [3][4] |
| Curtain Gas | 30 (arbitrary units) | [3] |
| Precursor Ion (Q1) | m/z 207.0 | [4] |
| Product Ion (Q3) | m/z 104.1 (Quantification) | [4] |
| Product Ion (Q3) | m/z 126.1 (Confirmation) |[4] |
Caption: Logical workflow of the LC-MS/MS instrument during this compound analysis.
Quantitative Method Performance
The method was validated for performance characteristics including linearity, limit of quantification (LOQ), limit of detection (LOD), and accuracy (as percent recovery).
Table 3: Summary of Quantitative Performance in Water
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.005 mg/L | [4] |
| Limit of Detection (LOD) | 0.0000186 - 0.000121 mg/L (calculated) | [4] |
| Linearity (r²) | > 0.99 (with 1/x weighting) | [5] |
| Mean Recovery (at LOQ) | 70 - 120% | [4] |
| Relative Standard Deviation (RSD) | ≤ 20% |[4] |
Table 4: Summary of Quantitative Performance in Soil
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.0100 mg/kg | [3] |
| Calibration Range | 0.200 - 20.0 ng/mL | [3] |
| Mean Recovery | Within regulatory guidelines | [3] |
| Fortification Levels | 0.0100 mg/kg (LOQ) and 0.100 mg/kg (10x LOQ) |[3] |
Discussion This LC-MS/MS method provides excellent sensitivity and selectivity for the determination of this compound in both water and soil matrices. The sample preparation is straightforward, involving a simple "dilute-and-shoot" approach for water and a solvent extraction for soil, which minimizes sample handling and potential for error.[3][4] It is important to note that the parent compound, Pyridate, can undergo in-source fragmentation to produce a this compound signal.[2] Therefore, adequate chromatographic separation between Pyridate and this compound is essential to prevent overestimation of this compound in samples where both may be present.[2] The use of two MRM transitions provides a high degree of confidence in analyte identification, with one transition for quantification and a second for confirmation.[3][4]
Conclusion The protocols detailed in this application note describe a robust, sensitive, and reliable LC-MS/MS method for the quantitative analysis of this compound. The method meets typical validation requirements for linearity, accuracy, and precision, making it suitable for routine environmental monitoring and food safety applications.
References
Application Notes and Protocols for the Quantitative Analysis of Pyridafol in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Pyridafol (also known as CL-9673), a primary metabolite of the herbicide Pyridate, in soil samples. The protocols are based on validated methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.
Introduction
This compound is the active herbicidal component formed from the hydrolysis of Pyridate.[1] Monitoring its concentration in soil is crucial for environmental fate studies and regulatory compliance. The methods outlined below describe two primary extraction techniques: Solvent Shake Extraction and Ultra-Turrax Extraction, followed by analysis using LC-MS/MS. An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also discussed.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods for this compound in soil.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (mg/kg) | Method | Soil Type | Reference |
| Limit of Quantification (LOQ) | 0.01 | Belchim Method OZ/10/012 | Loamy Sand & Clay Loam | [2][3] |
| Limit of Detection (LOD) | 0.0002 | ECM | Loamy Sand | [2] |
| Limit of Detection (LOD) | 0.00126 - 0.00155 | ILV | Clay Loam | [2] |
ECM: Enforcement Chemistry Method; ILV: Independent Laboratory Validation
Table 2: Recovery Rates for Fortified Soil Samples
| Fortification Level (mg/kg) | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Soil Type | Reference |
| 0.01 (LOQ) | Solvent Shake | 70-120 | ≤20 | Clay Loam | [2] |
| 0.1 (10x LOQ) | Solvent Shake | 70-120 | ≤20 | Clay Loam | [2] |
| 0.01 (LOQ) | Ultra-Turrax | 70-120 | ≤20 | Clay Loam | [2] |
| 0.1 (10x LOQ) | Ultra-Turrax | 70-120 | ≤20 | Clay Loam | [2] |
Experimental Protocols
Protocol 1: Belchim Method OZ/10/012 for this compound Analysis in Soil
This protocol details two validated extraction methods followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound (CL-9673) analytical standard
-
Methanol (HPLC grade)[4]
-
Acetic Acid (glacial, ACS grade)[4]
-
Acetonitrile (HPLC grade)[4]
-
Water (ultrapure)[4]
-
Extraction Solution: 100:0.5 (v/v) Methanol:Acetic Acid[3][4]
-
Mobile Phase A: 99:1 (v/v) Water:Acetic Acid[2]
-
Mobile Phase B: 99:1 (v/v) Acetonitrile:Acetic Acid[2]
-
Control soil, free from this compound residues[3]
2. Sample Preparation and Fortification
-
Weigh 10.00 ± 0.01 g of soil into a 250-mL HDPE bottle.[4]
-
For recovery experiments, fortify samples at the Limit of Quantification (LOQ) of 0.01 mg/kg and 10 times the LOQ (0.10 mg/kg).[3][4]
-
To fortify at the LOQ, add 0.100 mL of a 1.00 μg/mL working standard solution of this compound onto the soil.[4]
-
To fortify at 10x LOQ, add 0.100 mL of a 10.0 μg/mL working standard solution onto the soil.[4]
-
Allow the solvent to evaporate before proceeding with extraction.[4]
3. Extraction Procedures (Choose one)
-
Option A: Solvent Shake Extraction
-
Option B: Ultra-Turrax Extraction (Homogenization)
-
Add 100 mL of 100:0.5 (v/v) methanol:acetic acid solution to the soil sample.[3]
-
Homogenize the sample using an Ultra-Turrax macerator for 5 minutes at high speed.[4]
-
Centrifuge the sample for 10 minutes at 3600 rpm.[4]
-
Transfer an aliquot of the supernatant into a glass vial for LC-MS/MS analysis.[3][4]
-
4. LC-MS/MS Analysis
-
Instrumentation: Agilent 1100 Series HPLC with an API 5000 Mass Spectrometer or equivalent.[2]
-
Column: Phenomenex Aqua C18 (2.0 mm x 50 mm, 5 µm, 125 Å) or equivalent.[2]
-
Mobile Phase Gradient:
-
0.0 - 0.2 min: 90% A, 10% B
-
1.0 - 2.0 min: 10% A, 90% B
-
2.65 - 3.5 min: 90% A, 10% B[2]
-
-
Ionization Mode: Positive Ion, Multiple Reaction Monitoring (MRM)[2]
-
Monitoring: Monitor two ion transitions for this compound, one for quantification and one for confirmation.[3][4]
5. Calibration
Prepare calibration standards in the matrix (extract of untreated control soil) at concentrations ranging from 0.200 to 20.0 ng/mL.[4]
Protocol 2: QuEChERS-based Extraction for this compound in Soil
The QuEChERS method offers a simpler and faster alternative for sample preparation. It should be noted that for the parent compound Pyridate, degradation can occur, and the use of PSA sorbent in the cleanup step can lead to losses of the acidic this compound.[1] For the analysis of this compound alone, skipping the dSPE cleanup with PSA is recommended for quantitative recoveries.[1]
1. Extraction
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 0.5% v/v formic acid).[5]
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl).
-
Shake vigorously for another minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) - Optional Cleanup
For the analysis of this compound, this step may be omitted to improve recovery.[1]
-
Take an aliquot of the supernatant.
-
Add d-SPE sorbent (e.g., anhydrous MgSO₄ and C18).[5]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Analysis
Transfer the final extract for LC-MS/MS analysis as described in Protocol 1.
Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound in soil.
Caption: Relationship between the analytical method and its key performance parameters.
References
Extraction of Pyridafol from plant tissues
Application Note: Extraction of Bioactive Compounds from Plant Tissues
Note on "Pyridafol": The term "this compound" does not correspond to a known compound in scientific literature. This document uses Artemisinin from Artemisia annua (sweet wormwood) as a representative model for the detailed application notes and protocols for extracting a bioactive compound from plant tissues. The principles and methods described herein can be adapted for other compounds once their specific properties are understood.
Introduction
Artemisinin is a sesquiterpene lactone renowned for its potent antimalarial properties.[1][2] It is primarily isolated from the leaves and flowers of the plant Artemisia annua.[3][4] The extraction and purification of artemisinin are critical steps for its use in the production of Artemisinin-based Combination Therapies (ACTs), the standard treatment for malaria recommended by the World Health Organization. This document provides detailed protocols for the extraction of artemisinin from A. annua, focusing on modern, efficient techniques suitable for research and development.
The traditional method for obtaining artemisinin is through organic solvent extraction.[3] However, recent advancements have focused on greener and more efficient technologies to improve yield, reduce extraction time, and minimize the use of hazardous solvents. These methods include Ultrasound-Assisted Extraction (UAE), Supercritical CO2 (scCO2) Extraction, and Microwave-Assisted Extraction (MAE).[3]
Data Presentation: Comparison of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the final product. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Different Extraction Techniques for Artemisinin
| Extraction Method | Solvent(s) | Typical Yield (% of dry weight) | Key Advantages | Key Disadvantages |
| Maceration | Hexane, Ethanol | 0.038 - 0.040%[3][5] | Simple, low-cost setup. | Time-consuming, lower efficiency.[6] |
| Soxhlet Extraction | Hexane | Up to 0.71%[7] | More efficient than maceration. | Requires large solvent volumes, thermal degradation risk.[8] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, PGME, Hexane | 0.022 - 0.040%[3][5]; up to 1.38% (13.79 mg/g)[9] | Rapid, high efficiency, reduced solvent consumption.[9][10] | Requires specialized equipment. |
| Supercritical CO2 (scCO2) Extraction | CO2, often with co-solvents like ethanol | 0.054 - 0.78%[3][11] | Environmentally friendly, high selectivity, non-toxic.[11][12] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Not specified | High (92.1% recovery)[3] | Very short extraction time (e.g., 12 min).[3] | Potential for localized overheating. |
Table 2: Effect of Different Solvents on Artemisinin Yield
| Solvent | Extraction Method | Artemisinin Yield (% of dry weight) | Reference |
| Hexane | Maceration | 0.039% | [5] |
| Ethanol (95%) | Maceration | 0.066% | [3] |
| Isopropanol | Not specified | 0.062 - 0.066% | [3] |
| Ethyl Acetate | Ultrasonic Extraction | 0.022% | [3] |
| Propylene Glycol Methyl Ether (PGME) | Ultrasonic Extraction | 1.38% (13.79 mg/g) | [9] |
| Supercritical CO2 (with 3% Methanol) | SFE | Not specified, but quantitative in <20 min | [12] |
Experimental Protocols
This section provides a detailed protocol for Ultrasound-Assisted Extraction (UAE), a method that offers a good balance of efficiency, speed, and reduced solvent usage.[9][10]
Protocol: Ultrasound-Assisted Extraction (UAE) of Artemisinin
3.1. Materials and Reagents
-
Dried leaves of Artemisia annua
-
Grinder or mill
-
Ethanol (95%) or Propylene Glycol Methyl Ether (PGME)
-
Ultrasonic bath or probe sonicator (e.g., 10-30 kHz, 50-100W)[13]
-
Beakers and flasks
-
Stirring apparatus
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
3.2. Sample Preparation
-
Dry the Artemisia annua leaves at a controlled temperature (e.g., 30-50°C) to a constant weight.[13]
-
Grind the dried leaves into a fine powder to increase the surface area for extraction.
3.3. Extraction Procedure
-
Weigh 10 g of the powdered plant material and place it into a 250 mL beaker.
-
Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 10:1 mL/g).
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe.
-
Perform ultrasonic extraction for a specified duration (e.g., 30 minutes). The process can be significantly shorter than conventional methods, which can take hours.[9] Maintain a constant temperature during extraction (e.g., 30°C), as higher temperatures may degrade artemisinin.
-
Continuously stir the mixture during sonication to ensure uniform extraction.[13]
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue 2-3 times to maximize yield.[13]
-
Combine all the filtered extracts.
3.4. Solvent Removal and Quantification
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified using techniques like column chromatography.
-
Quantify the artemisinin content in the extract using a validated HPLC method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of artemisinin from Artemisia annua.
Caption: Workflow for Artemisinin Extraction.
Biosynthetic Pathway of Artemisinin
Artemisinin biosynthesis in Artemisia annua is a complex process involving multiple enzymatic steps.[1][14] It primarily follows the mevalonate (MVA) pathway in the cytosol.[15][16][17]
References
- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. hielscher.com [hielscher.com]
- 11. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103833767A - Ultrasonic extraction method of artemisinin - Google Patents [patents.google.com]
- 14. bioone.org [bioone.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Using Pyridafol as a Reference Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridafol, with the chemical name 6-chloro-3-phenyl-4-pyridazinol, is the primary and phytotoxic metabolite of the herbicide pyridate.[1] It functions by inhibiting photosynthetic electron transport at the photosystem II receptor site.[1][2] Due to its role as a key transformation product of a widely used herbicide, its accurate quantification in environmental and agricultural samples is of significant importance. This compound is a white to off-white powder with a melting point of 214-216 °C and is available as a high-purity analytical reference standard.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40020-01-7 | [1][2][3] |
| Molecular Formula | C10H7ClN2O | [1][3][4] |
| Molecular Weight | 206.63 g/mol | [3] |
| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [1][4] |
| Synonyms | CL 9673 , 6-Chloro-3-phenyl-4-pyridazinol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 214-216 °C | [1][2] |
| Solubility | Soluble in acetonitrile and DMSO. Slightly soluble in water. | [2][5] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [2] |
Application: Quantitative Analysis of this compound in Water Samples by LC-MS/MS
This protocol is adapted from validated methods for the determination of this compound in freshwater and surface water.[6][7]
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of this compound in water samples.
Protocol:
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water
-
Thermo Betasil C-18 column (2.1 mm x 50 mm, 3 µm) or equivalent[6]
-
Agilent 1200 Series Infinity HPLC or equivalent[6]
-
API 4000 Mass Spectrometer or equivalent[6]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.
-
Prepare working standard solutions by serial dilution of the stock solution with a mixture of 0.2% formic acid in acetonitrile and water (1:1, v/v) to create a calibration curve (e.g., 0.001 to 0.1 µg/mL).
3. Sample Preparation:
-
Collect 10.0 mL of the water sample in a glass vial.[6]
-
For recovery experiments, fortify the sample with a known concentration of this compound standard solution.
-
Immediately add 10.0 mL of 0.2% formic acid in acetonitrile to the sample.[6]
-
Mix thoroughly.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.[6]
4. LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | Thermo Betasil C-18 (2.1 mm x 50 mm, 3 µm)[6] |
| Column Temperature | 40°C[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 4000 with Turbo-Ion Spray source[6] |
| Ionization Mode | Positive Ion, Multiple Reaction Monitoring (MRM)[6] |
| Source Temperature | 600°C[6] |
| MRM Transitions | Refer to instrument-specific optimization |
5. Data Analysis:
-
Quantify this compound in samples by comparing the peak area to the calibration curve generated from the standard solutions.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Performance Data for Water Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/L | [6] |
| Limit of Detection (LOD) | 0.0000186 - 0.0000576 mg/L | [6] |
| Mean Recoveries | 70-120% | [6] |
| Relative Standard Deviation (RSD) | ≤20% | [6] |
| Retention Time | Approximately 1.52 minutes | [6] |
Application: Quantitative Analysis of this compound in Soil Samples by LC-MS/MS
This protocol is based on a validated method for the determination of this compound in soil.[8]
Experimental Workflow for Soil Sample Analysis
Caption: Workflow for the analysis of this compound in soil samples.
Protocol:
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)[8]
-
Glacial acetic acid (ACS grade)[8]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Extraction solvent: 100:0.5 methanol:acetic acid (v/v)[8]
-
Reverse-phase C18 column suitable for pesticide analysis
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.[8]
-
Prepare working standard solutions for calibration by diluting the stock solution. For soil analysis, it is recommended to prepare matrix-matched standards by fortifying extracts of untreated control soil. Calibration standards typically range from 0.200 to 20.0 ng/mL.[8]
3. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
For recovery experiments, fortify the sample with a known amount of this compound standard solution and allow the solvent to evaporate.[8]
-
Add 100 mL of the extraction solvent (100:0.5 methanol:acetic acid).[8]
-
Extract by shaking vigorously or by homogenizing with a polytron for 5 minutes at high speed.[8]
-
Centrifuge the samples for 10 minutes at 3600 rpm.[8]
-
Transfer an aliquot of the supernatant into a vial for LC-MS/MS analysis.[8]
4. LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | C18 Reverse Phase Column |
| Mobile Phase A | 99:1 water:acetic acid (v/v)[8] |
| Mobile Phase B | 99:1 acetonitrile:acetic acid (v/v)[8] |
| Flow Rate | 1000 µL/min[8] |
| Injection Volume | 10-20 µL |
| Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Mode | Positive Ion, Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Refer to instrument-specific optimization |
5. Data Analysis:
-
Quantify this compound using a matrix-matched calibration curve to compensate for matrix effects.
-
Confirm the identity of this compound by comparing retention times and ion ratios with the analytical standard.
Performance Data for Soil Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.0100 mg/kg | [8] |
| Retention Time | Approximately 0.93 minutes | [8] |
| Calibration Range | 0.200 to 20.0 ng/mL | [8] |
Considerations for Chromatographic Analysis
-
Degradation of Pyridate to this compound: When analyzing for the parent compound, pyridate, be aware that it can degrade to this compound in calibration solutions, which can lead to biased results. It is recommended to keep calibration solutions for pyridate and this compound separate.[9]
-
Sample Matrix Effects: The acidic nature of this compound can lead to losses during sample cleanup with sorbents like PSA (primary secondary amine).[9] For complex matrices, it may be necessary to skip this cleanup step to ensure quantitative recovery.[9]
-
Hydrolysis of Conjugates: In plant and animal tissues, this compound may exist as conjugates. To determine the total this compound residue, an alkaline hydrolysis step may be necessary to release the conjugated forms.[10]
Conclusion
This compound is an essential reference standard for the accurate and reliable quantification of this herbicide metabolite in various matrices. The protocols outlined in these application notes, based on validated analytical methods, provide a robust starting point for researchers, scientists, and drug development professionals. Adherence to good laboratory practices, including proper standard preparation, instrument calibration, and consideration of matrix effects, is crucial for obtaining high-quality data.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. This compound - CAS-Number 40020-01-7 - Order from Chemodex [chemodex.com]
- 3. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. adipogen.com [adipogen.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. relana-online.de [relana-online.de]
Protocol for Evaluating the Efficacy of Pyridafol on Key Weed Species
Affiliation: Google Research
Abstract
This document provides a comprehensive protocol for researchers and scientists to evaluate the herbicidal efficacy of Pyridafol, a photosystem II inhibitor, on common and economically significant weed species. Detailed methodologies for greenhouse and field trials are presented, along with standardized procedures for data collection and analysis. This protocol is designed to ensure robust and reproducible results for assessing the impact of this compound on weed control.
Introduction
This compound is the primary phytotoxic metabolite of the herbicide pyridate and functions by inhibiting photosynthetic electron transport at the photosystem II (PSII) receptor site.[1] Specifically, it blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) on the D1 protein of the PSII reaction center. This disruption leads to a cascade of events, ultimately causing oxidative stress and cell death in susceptible plants. This compound is effective against a range of broad-leaved weeds and some grasses.[2] This protocol outlines a systematic approach to quantify the efficacy of this compound against key weed species such as Redroot Pigweed (Amaranthus retroflexus), Common Lambsquarters (Chenopodium album), and Green Foxtail (Setaria viridis).
Mechanism of Action: Photosystem II Inhibition
This compound acts as a photosystem II inhibitor. The binding of this compound to the D1 protein in the chloroplast thylakoid membrane blocks the photosynthetic electron transport chain. This inhibition of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. The blockage also leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and membrane damage, which results in rapid cell death.
References
Application Notes & Protocols for Pyridafol Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridafol (6-chloro-3-phenylpyridazin-4-ol) is a pyridazine herbicide and the primary and active metabolite of the herbicide Pyridate.[1] Understanding its stability profile is crucial for ensuring its efficacy, safety, and regulatory compliance. These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for this compound, along with detailed protocols for its analysis.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data:
| Parameter | Condition | Duration | Reference |
| Long-term Storage | +20°C | At least 2 years | [2] |
| Short-term Storage | +20°C | Not specified | [2] |
| Alternative Long-term Storage | 2-8°C | Not specified | [3] |
| Protection | Protect from light and moisture | During storage | [2] |
| Physical Form | White to off-white powder | N/A | [2] |
| Solubility | Soluble in acetonitrile or DMSO. Slightly soluble in water (1mg/ml). | N/A | [2] |
Stability Profile Summary
This compound exhibits varying stability depending on the environmental conditions.
| Condition | Stability | Degradation Products | Reference |
| Hydrolysis | Stable at environmentally relevant pH values. | - | [4][5] |
| Photolysis | Can undergo photolysis in soil and water. | Unidentified major transformation products (including HHAC 062 and HHAC 060 in water). | [4] |
| Soil | Moderately persistent in aerobic soil, with persistence depending on soil type. | - | [4][5] |
| Aquatic Systems | Persistent in aquatic systems. | - | [4] |
Experimental Protocols
Protocol 1: Determination of this compound in Water by LC-MS/MS
This protocol is adapted from an independent laboratory validation for the determination of Pyridate and this compound in surface and groundwater.[3]
1. Objective: To quantify the concentration of this compound in water samples.
2. Materials and Reagents:
-
This compound analytical standard (99.9% purity)[3]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Thermo BDS Hypersil C18 column (50 mm x 2.1 mm, 3µm particle size) or equivalent[3]
-
LC-MS/MS system (e.g., Agilent 1200 Series HPLC with API 4000 Mass Spectrometer)[6]
3. Sample Preparation:
-
Immediately after fortification of the water sample with this compound standard, add 10 mL of 0.2% formic acid in acetonitrile.
-
Mix the sample well.
-
Aliquot a portion of the sample into an autosampler vial for LC-MS/MS analysis.[3]
4. LC-MS/MS Conditions:
-
Column: Thermo BDS Hypersil C18 (50 mm x 2.1 mm, 3µm)[3]
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Injection Volume: 10 µL[7]
-
Ionization Mode: Positive ion, multiple reaction monitoring (MRM)[6]
-
Ion Transitions: m/z 207.07→103.97 (quantitation) and m/z 207.07→67.97 (confirmation)[7]
-
Retention Time: Approximately 1.52 minutes[6]
5. Calibration:
-
Prepare calibration standards in the test system water.
-
Analyze calibrants interspersed with samples, from the lowest to the highest concentration.
-
A solvent blank and reagent blank should be analyzed with each sequence.
-
Re-analyze a single calibrant at the end of the sequence as a quality control standard.[3]
6. Data Analysis:
-
Use Analyst® software or equivalent for the calculation of weighted curve equations (linear regression) and concentration in samples.
-
The final concentration is determined from the calibration curve, accounting for any dilution factors.[3]
Protocol 2: Analysis of this compound in Soil by LC-MS/MS
This protocol is based on a method for the determination of Pyridate and its metabolite this compound in soil.[8]
1. Objective: To quantify the concentration of this compound in soil samples.
2. Materials and Reagents:
-
This compound analytical standard
-
Methanol
-
Acetic acid
-
Untreated control (UTC) soil
-
LC-MS/MS system
3. Sample Preparation (Extraction):
-
Weigh 10.00 ± 0.01 g of UTC soil into a 250-mL HDPE bottle.
-
For fortified samples, add a known volume of this compound working standard solution onto the soil.
-
Allow the solvent to evaporate.
-
Add 100 mL of 100:0.5 methanol:acetic acid (v/v) solution to each sample.
-
Extract by shaking or homogenization followed by centrifugation.[8]
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
4. LC-MS/MS Conditions:
-
Refer to the LC-MS/MS conditions outlined in Protocol 1. The specific column and mobile phase may be adjusted based on the instrument and laboratory standard operating procedures.
5. Calibration:
-
Prepare calibration standard solutions in the UTC soil extraction solvent matrix at concentrations ranging from 0.200 to 20.0 ng/mL.
-
Store calibration standards in a freezer (approximately -18°C).[8]
6. Data Analysis:
-
Determine the concentration of this compound in the samples by comparing their response to the calibration curve.
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. adipogen.com [adipogen.com]
- 3. epa.gov [epa.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyridafol
For Research Use Only. Not for human or veterinary use.
Introduction
Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol (CAS 40020-01-7), is a pyridazine herbicide and the primary phytotoxic metabolite of the commercial herbicide Pyridate.[1] Its herbicidal activity stems from the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1] Specifically, this compound blocks electron transfer by competing with plastoquinone for its binding site (the QB site) on the D1 protein of the PSII reaction center, a mechanism common to many phenyl-pyridazine herbicides.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of this compound for research purposes and for evaluating its biological activity as a PSII inhibitor.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 6-chloro-3-phenyl-1H-pyridazin-4-one | [3] |
| Synonyms | 6-chloro-3-phenylpyridazin-4-ol, CL 9673 | [3] |
| CAS Number | 40020-01-7 | [3] |
| Molecular Formula | C₁₀H₇ClN₂O | [3] |
| Molecular Weight | 206.63 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 214-216 °C | [1] |
Synthesis of this compound (6-chloro-3-phenylpyridazin-4-ol)
The following protocol describes a plausible multi-step synthesis for this compound based on established pyridazinone synthesis methodologies. The key steps involve the formation of a phenyl-substituted furanone via a Friedel-Crafts reaction, followed by ring-opening and cyclization with a hydrazine source to form the pyridazinone core, and subsequent chlorination.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate)
This protocol is adapted from the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, a key intermediate structurally related to this compound.[4][5]
Materials and Reagents:
-
Mucochloric acid
-
Benzene
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantles, and magnetic stirrers
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq) in dry benzene under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of mucochloric acid (1.0 eq) in benzene via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3,4-dichloro-5-phenylfuran-2(5H)-one by column chromatography or recrystallization.
Step 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one
-
Dissolve the purified 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-chloro-6-phenylpyridazin-3(2H)-one.
Note: The conversion of this intermediate to the final this compound product (6-chloro-3-phenyl-4-pyridazinol) would require subsequent chemical steps, including potential isomerization and selective chlorination, which are not detailed in the available literature and would require further research and development.
Biological Activity: Photosystem II Inhibition
This compound functions by inhibiting the photosynthetic electron transport chain in Photosystem II. Its efficacy can be quantified by measuring the concentration required to inhibit 50% of the PSII activity (IC₅₀).
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition at Photosystem II.
Protocol: PSII Inhibition Assay using Isolated Spinach Chloroplasts
This protocol describes the isolation of chloroplasts from spinach and the subsequent measurement of PSII activity using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials and Reagents:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM EDTA)
-
Resuspension buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sucrose, 15 mM NaCl)
-
2,6-dichlorophenolindophenol (DCPIP) stock solution
-
This compound stock solutions in DMSO or appropriate solvent
-
Blender, cheesecloth, centrifuge, spectrophotometer
-
Light source
Procedure:
Part 1: Isolation of Intact Chloroplasts
-
Pre-chill all buffers and equipment to 4°C.
-
Wash fresh spinach leaves and remove the midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through several layers of cheesecloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Carefully transfer the supernatant to new tubes and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume of ice-cold resuspension buffer.
-
Determine the chlorophyll concentration of the suspension spectrophotometrically.
Part 2: DCPIP Photoreduction Assay
-
Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP (to a final concentration of ~50-100 µM), and varying concentrations of this compound (or solvent control).
-
Add the isolated chloroplast suspension to each cuvette to a final chlorophyll concentration of ~15-20 µg/mL.
-
Incubate the mixtures in the dark for 2-5 minutes.
-
Measure the initial absorbance at 600 nm (A₆₀₀).
-
Expose the cuvettes to a strong light source.
-
Measure the change in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3 minutes). The rate of DCPIP reduction is indicated by the decrease in A₆₀₀.
-
Calculate the rate of electron transport for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Comparative Biological Activity
The following table presents IC₅₀ values for various herbicides that act as Photosystem II inhibitors, providing a benchmark for the expected activity of this compound.
| Herbicide | Chemical Class | IC₅₀ (µM) | Organism/System | Reference |
| Diuron | Phenylurea | 0.0718 | Pea Thylakoids | [6] |
| Metribuzin | Triazinone | 0.117 | Pea Thylakoids | [6] |
| Terbuthylazine | Triazine | 0.141 | Pea Thylakoids | [6] |
| Metobromuron | Phenylurea | 2.52 | Pea Thylakoids | [6] |
| Bentazon | Benzothiadiazinone | 3.61 | Pea Thylakoids | [6] |
| Tebuthiuron | Thiadiazolylurea | >0.5 | Spinach Chloroplasts | [7] |
Experimental Workflow Diagram
Caption: Workflow for PSII inhibition assay.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Pyridafol degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the degradation of Pyridafol during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing this compound?
The main challenge in the analysis of this compound is its formation from the degradation of its parent compound, Pyridate. Pyridate, a post-emergence herbicide, hydrolyzes to this compound, which is the biologically active component.[1] This conversion can occur during sample collection, storage, preparation, and even during the analysis itself, leading to inaccurate quantification of both compounds.
Q2: What is "in-source fragmentation" and how does it affect this compound analysis?
In-source fragmentation is a phenomenon that can occur in the ion source of a mass spectrometer. In the context of this compound analysis, Pyridate can fragment into this compound within the ion source.[1] This can lead to an artificially high signal for this compound, resulting in its overestimation. To mitigate this, chromatographic separation of Pyridate and this compound is essential.[1]
Q3: Why is a hydrolysis step sometimes required for this compound analysis?
In biological matrices, this compound can exist in conjugated forms. To accurately determine the total residue of this compound, a hydrolysis step is necessary to break these conjugates and release the free this compound for analysis.[1][2] Failing to include a hydrolysis step can lead to a significant underestimation of the total this compound content.[2]
Q4: Are there specific sample preparation techniques that can minimize this compound degradation?
Yes, the choice of sample preparation method is critical. For instance, when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, it has been observed that the dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) can lead to losses of both Pyridate and this compound.[1] Skipping the PSA cleanup step can result in nearly quantitative recoveries.[1] Additionally, acidification of the sample and extraction solvents can help to stabilize the analytes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound concentrations between replicate samples. | Inconsistent degradation of Pyridate to this compound during sample handling and preparation. | Standardize all sample handling and preparation steps. Ensure consistent timing, temperature, and pH conditions for all samples. Prepare samples on the day of analysis if possible.[3] |
| Overestimation of this compound. | In-source fragmentation of Pyridate in the LC-MS/MS system. | Optimize chromatographic conditions to achieve baseline separation of Pyridate and this compound. This ensures that the signal detected at the retention time of this compound is not from the fragmentation of Pyridate.[1] |
| Low recovery of this compound. | Loss of analyte during dSPE cleanup with PSA sorbent in the QuEChERS method. | Consider omitting the dSPE cleanup step with PSA. Direct analysis of the extract after centrifugation can provide quantitative recoveries for both Pyridate and this compound.[1] |
| Interaction of the acidic this compound with the PSA sorbent. | If cleanup is necessary, explore alternative sorbents that are less likely to interact with acidic analytes. | |
| Inaccurate quantification due to calibration issues. | Degradation of Pyridate to this compound in the calibration standards. | It is recommended to keep Pyridate and this compound in separate calibration solutions to monitor any degradation of Pyridate.[1] Prepare fresh calibration standards frequently. |
| Underestimation of total this compound residue. | Presence of conjugated forms of this compound that are not detected by the analytical method. | Incorporate a hydrolysis step in the sample preparation protocol to cleave the conjugates and release free this compound. This is particularly important for residue analysis in plant and animal tissues.[1][2] |
| Poor peak shape or shifting retention times. | Issues with the analytical column or mobile phase. | Ensure the mobile phase is properly prepared and degassed. Use a guard column to protect the analytical column.[4] Check for column degradation and replace if necessary. |
Experimental Protocols
LC-MS/MS Method for the Determination of Pyridate and this compound in Water
This protocol is based on a validated method for the analysis of Pyridate and this compound in freshwater and surface water.[3][4]
1. Sample Preparation:
-
To a 10.0 mL water sample, add 10.0 mL of 0.2% formic acid in acetonitrile.[3][4]
-
Mix the sample thoroughly.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 Series Infinity or equivalent.[4]
-
Mass Spectrometer: API 4000 Mass Spectrometer or equivalent, with a Turbo-Ion Spray source operating in positive ion, multiple reaction monitoring (MRM) mode.[4]
-
Column: Thermo Betasil C-18, 2.1 mm x 50 mm, 3 µm particle size, with a Betasil C-18 guard column (2.1 x 10 mm).[4]
-
Mobile Phase:
-
Gradient:
-
0.00-0.25 min: 85% A, 15% B
-
2.00 min: Transition to a different gradient composition (specifics to be optimized based on system performance).
-
-
Injection Volume: 5 µL.[4]
-
MRM Transitions:
QuEChERS-based Extraction from Soil
This protocol is adapted from methods for the analysis of Pyridate and its metabolite in soil.[5][6]
1. Extraction:
-
Weigh 10.0 g of soil into a 250-mL HDPE bottle.
-
Add 100 mL of a 100:0.5 (v/v) methanol:acetic acid solution.[5]
-
Shake the sample vigorously using a wrist-action shaker or homogenize with an Ultra-Turrax.[5][6]
-
Centrifuge the sample for 10 minutes at approximately 3600 rpm.[5]
-
Transfer an aliquot of the supernatant into a vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Limit of Quantification (LOQ) in Water | 0.005 mg/L |
| Limit of Detection (LOD) in Water (this compound) | 0.0000186 - 0.0000576 mg/L |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Pyridate MRM Transitions (Quant/Confirm) | m/z 379.1→207.1 / 379.1→351.3 |
| This compound MRM Transitions (Quant/Confirm) | m/z 207.0→104.1 / 207.0→126.1 |
| Data sourced from EPA MRID 50235205 and 50235206.[3][4] |
Table 2: Recovery Data for Pyridate and this compound in Water
| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.005 mg/L (LOQ) | 70-120 | ≤20 |
| 0.05 mg/L (10xLOQ) | 70-120 | ≤20 |
| Acceptable recovery and precision guidelines as per EPA MRID 50235205.[4] |
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: Degradation and transformation pathways of Pyridate to this compound.
References
Improving Pyridafol extraction efficiency from complex matrices
Welcome to the technical support center for improving Pyridafol extraction efficiency from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most common methods for this compound extraction include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2] The choice of method often depends on the matrix type (e.g., soil, water, biological fluids) and the specific analytical goals. For instance, QuEChERS is frequently used for agricultural products, while SPE is widely applied for biological fluids.[3]
Q2: I am observing low recovery of this compound when using the QuEChERS method. What could be the cause?
A2: Low recovery of this compound in QuEChERS is often due to its acidic nature (pKa = 6.7).[3] During the dispersive solid-phase extraction (dSPE) cleanup step, the use of primary secondary amine (PSA) sorbent can lead to significant losses of acidic analytes like this compound through interaction.[3]
Q3: How can I improve this compound recovery in my QuEChERS workflow?
A3: To improve recovery, you can try skipping the dSPE cleanup step with PSA.[3] Studies have shown that this modification can lead to practically quantitative recoveries for both this compound and its parent compound, Pyridate.[3] Alternatively, acidifying the sample prior to extraction can also help.[4]
Q4: My results show this compound even when I only spiked my sample with Pyridate. Why is this happening?
A4: This is a common observation and can be attributed to two main factors:
-
Degradation: Pyridate, the parent compound, can degrade to this compound during the sample preparation process, especially under certain pH and temperature conditions.[3]
-
In-source Fragmentation: During LC-MS/MS analysis, Pyridate can undergo in-source fragmentation, generating a this compound signal. This is a reproducible phenomenon but requires careful chromatographic separation to distinguish from actual this compound in the sample.[3]
Q5: What are the advantages of using Solid-Phase Extraction (SPE) for this compound?
A5: SPE offers high selectivity and can effectively clean up and preconcentrate samples, which is particularly useful for complex matrices like biological fluids.[1] By choosing the appropriate sorbent, you can selectively retain this compound while washing away interfering substances. For highly selective extractions, Molecularly Imprinted Polymers (MIPs) can be used as the SPE sorbent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Interaction with PSA sorbent in dSPE cleanup (QuEChERS). | - Skip the dSPE cleanup step with PSA.[3]- Consider using an alternative sorbent if cleanup is necessary.- Acidify the sample before extraction.[4] |
| Inefficient phase transfer in LLE. | - Optimize the solvent-to-sample ratio; a higher ratio (e.g., 7:1) may improve recovery.[5][6]- Adjust the pH of the aqueous phase to ensure this compound is in its neutral form to enhance partitioning into the organic solvent.[5]- Select an extraction solvent with a polarity that matches this compound.[5] | |
| High Matrix Effects in LC-MS/MS | Insufficient sample cleanup. | - For QuEChERS, if PSA was skipped, consider a different cleanup sorbent like C18.- For LLE, perform a back-extraction to further clean the sample.[5][6]- For SPE, ensure the washing steps are optimized to remove interferences.[1] |
| Poor Reproducibility | Inconsistent sample homogenization. | - Ensure a standardized and thorough homogenization process, as errors at this stage can significantly impact results.[7] |
| Fluctuation in extraction conditions (pH, temperature). | - Precisely control the pH and temperature during extraction, as Pyridate is sensitive to these conditions.[3] | |
| Presence of Emulsions in LLE | High concentration of surfactants or lipids in the sample matrix. | - Centrifuge the sample at high speed.- Add salt to the aqueous phase to increase its polarity.- Use a different, less miscible organic solvent.[2] |
| This compound Peak Tailing in Chromatography | Active sites on the analytical column. | - Use a column with end-capping.- Add a small amount of a competing acid (e.g., formic acid) to the mobile phase. |
| Signal Suppression/Enhancement in MS | Co-eluting matrix components. | - Improve sample cleanup (see "High Matrix Effects").- Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. |
Quantitative Data Summary
Table 1: this compound Recovery from Cucumber using QuEChERS Variations
| QuEChERS Method Variation | Spiked Compound | Analyte Measured | Mean Recovery (%) |
| CEN 15662, without cleanup | This compound | This compound | 105 |
| CEN 15662 (with dSPE using PSA) | This compound | This compound | 72 |
| Modified (acidification before extraction) | This compound | This compound | 101 |
| Modified (alkalinization before extraction) | This compound | This compound | 104 |
| (Data adapted from EURL-SRM report on Pyridate and this compound analysis)[3] |
Table 2: this compound Recovery from Soil and Water
| Matrix | Extraction Method | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) |
| Soil (Clay Loam) | Shaking with Methanol/Acetic Acid | 0.0100 mg/kg (LOQ) | 92 | 5.8 |
| Soil (Clay Loam) | Homogenization with Methanol/Acetic Acid | 0.0100 mg/kg (LOQ) | 95 | 4.1 |
| Surface Water | Dilute and Shoot (Acetonitrile/Formic Acid) | 0.005 mg/L (LOQ) | 98.6 | 2.5 |
| Groundwater | Dilute and Shoot (Acetonitrile/Formic Acid) | 0.005 mg/L (LOQ) | 97.2 | 2.9 |
| (Data compiled from EPA MRID 50234905 and 50235205)[4][8] |
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in High-Water Content Matrices
This protocol is adapted from the EURL-SRM report and is optimized for this compound recovery by omitting the PSA cleanup step.[3]
-
Sample Homogenization: Homogenize 10 g of the sample (e.g., cucumber) in a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Extraction: Shake the tube vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Centrifugation: Shake again for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.
-
Analysis: Take an aliquot of the supernatant (acetonitrile layer) for direct LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Soil
This protocol is based on the methodology described in EPA MRID 50234905.[4]
-
Sample Preparation: Weigh 10 g of soil into a 250 mL HDPE bottle.
-
Fortification (for QC): Spike with an appropriate volume of this compound standard solution.
-
Extraction Solvent Addition: Add 100 mL of a 100:0.5 (v/v) methanol:acetic acid solution.
-
Extraction: Shake the bottle on a wrist-action shaker or homogenize with a high-speed probe for 5 minutes.
-
Centrifugation: Centrifuge the sample for 10 minutes at approximately 3600 rpm.
-
Analysis: Transfer an aliquot of the supernatant into a vial for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Water
This "dilute and shoot" method is adapted from EPA MRID 50235205.[8]
-
Sample Collection: Collect 10 mL of the water sample in a glass vial.
-
Dilution & Acidification: Add 10 mL of 0.2% formic acid in acetonitrile to the vial.
-
Mixing: Mix the sample well.
-
Analysis: Transfer an aliquot to an autosampler vial for direct injection into the LC-MS/MS system.
Visualizations
Caption: Modified QuEChERS workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
Technical Support Center: Pyridafol HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Pyridafol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
Q2: What is the primary cause of peak tailing specifically for this compound?
A2: The most common cause of peak tailing for ionizable compounds like this compound is secondary chemical interactions with the stationary phase.[1][4] this compound has an acidic pKa of 6.7.[5][6] When the mobile phase pH is near this value, this compound can exist in both ionized and unionized forms, leading to peak distortion.[7][8] Furthermore, the ionized form of this compound can interact strongly with residual silanol groups on the surface of silica-based columns, which is a major cause of peak tailing for basic and polar analytes.[1][2][4]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of this compound.[9][10] Since this compound's pKa is 6.7, operating at a pH close to this value will result in a mix of its ionized and unionized forms, causing distorted or split peaks.[7][8] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to ensure this compound is in a single, stable ionic state. For reversed-phase chromatography, it is recommended to use a mobile phase with a pH at least two units below the pKa (i.e., pH < 4.7). At a low pH, acidic silanol groups on the column are fully protonated, minimizing unwanted secondary interactions with the analyte.[4][11]
Q4: What type of HPLC column is recommended to minimize this compound peak tailing?
A4: To minimize secondary interactions that cause tailing, a high-quality, modern, end-capped column is highly recommended.[1][4] End-capping is a process that chemically treats the silica surface to reduce the number of accessible, active silanol groups.[3][4] For this compound analysis, a C18 column is commonly used.[12] Using columns with advanced bonding technologies, such as polar-embedded or charged surface hybrid (CSH) phases, can also provide additional shielding against silanol interactions.[2][3]
Q5: Could my sample preparation or injection technique be the source of the peak tailing?
A5: Yes, several factors related to the sample and injection can cause peak tailing.
-
Column Overload : Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to tailing.[1][13] If all peaks in the chromatogram are tailing, try diluting your sample and reinjecting.[1]
-
Solvent Mismatch : If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion.[13] It is best to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Sample Matrix Effects : Complex sample matrices can contain components that interfere with the chromatography, causing tailing.[1] A sample clean-up procedure, such as Solid Phase Extraction (SPE), can help remove these interferences.[1][4]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues.
| Step | Observation/Question | Potential Cause | Recommended Action |
| 1 | Initial Assessment | ||
| Do all peaks in the chromatogram exhibit tailing? | Physical/System Issue : This suggests a problem that is not specific to the analyte's chemistry.[14] | Proceed to Step 2. | |
| Does only the this compound peak (or other specific peaks) exhibit tailing? | Chemical/Interaction Issue : This points to a specific interaction between the analyte, mobile phase, and stationary phase.[14] | Proceed to Step 3. | |
| 2 | Troubleshooting System/Physical Issues | ||
| Check for high system backpressure. | Column Frit Blockage : Particulates from the sample or mobile phase can clog the inlet frit.[4] | Reverse-flush the column (if permitted by the manufacturer) or replace the frit. Use in-line filters and guard columns to prevent future blockage.[4] | |
| Column Void/Bed Deformation : A gap or channel in the column's packed bed can cause poor peak shape.[1][3] | Replace the column. A guard column can help extend the life of the analytical column.[3][15] | ||
| Extra-Column Volume (Dead Volume) : Excessive tubing length or width, or poorly made connections between the column and detector.[2][13] | Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are secure and properly seated.[2] | ||
| 3 | Troubleshooting Chemical/Interaction Issues | ||
| What is the pH of your mobile phase? | Incorrect Mobile Phase pH : If the pH is too close to this compound's pKa of 6.7, mixed ionization states will cause tailing.[7] | Adjust the mobile phase to a low pH (e.g., pH 2.5-3.5) using an additive like formic acid or a suitable buffer. This ensures this compound is in a single, un-ionized state and minimizes silanol interactions.[4][10] | |
| Insufficient Buffer Concentration : The buffer may not be effectively controlling the on-column pH. | If using a buffer, ensure its concentration is adequate (typically 10-50 mM).[3] | ||
| What type of column are you using? | Secondary Silanol Interactions : Active, un-capped silanol groups on the silica surface are interacting with this compound.[1][2] | Use a modern, high-purity, end-capped C18 column. These columns are designed to minimize silanol activity.[1][4] Consider adding a competitive amine like triethylamine (TEA) to the mobile phase at low concentrations, but this is less common with modern columns.[3] | |
| What is your sample concentration? | Mass Overload : The amount of this compound injected is saturating the column.[1][13] | Dilute the sample or reduce the injection volume.[3] |
Recommended HPLC Protocol for this compound Analysis
This method is based on a validated procedure for the analysis of this compound.[12] It is intended as a starting point for method development and troubleshooting.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series Infinity or equivalent |
| Column | Thermo Betasil C-18 (2.1 mm x 50 mm, 3 µm particle size) |
| Guard Column | Betasil C-18 (2.1 x 10 mm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 85:15 (A:B) from 0.00-0.25 min, then to 2.00 min (further details may be required for full separation) |
| Flow Rate | (Not specified, typically 0.2-0.4 mL/min for a 2.1 mm ID column) |
| Column Temperature | 40°C |
| Detector | Mass Spectrometer (or UV detector at an appropriate wavelength) |
| Expected Retention Time | Approximately 1.52 minutes |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving this compound peak tailing.
A logical workflow for troubleshooting this compound peak tailing in HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Matrix effects in Pyridafol quantification by mass spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of Pyridafol and its parent compound Pyridate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a problem for this compound quantification?
A: The matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These interfering components, which can include salts, lipids, pigments, and other endogenous materials, are not detected themselves but affect the accuracy of the measurement.[1] Ion suppression, the most common manifestation, leads to a decreased analyte signal, which can result in the underestimation of the this compound concentration and compromise the sensitivity and accuracy of the assay.[2][3]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A: The most reliable method is to perform a post-extraction spike experiment to calculate the Matrix Factor (MF).[1][4] This involves comparing the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the peak area of this compound in a pure solvent standard at the same concentration.[5] An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[1] According to regulatory guidelines, the coefficient of variation (CV) of the internal standard (IS)-normalized MF from at least six different matrix lots should not exceed 15%.[5]
Q3: What are the primary strategies to mitigate matrix effects?
A: There are three main approaches to manage matrix effects:
-
Sample Preparation: Employ more effective cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before injection.[6][7]
-
Chromatographic Separation: Optimize the LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a higher-efficiency column (UHPLC).[8]
-
Compensation: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound and is affected by the matrix in the same way, thereby correcting for signal variability.[9][10] Alternatively, prepare calibration standards in a blank matrix extract (matrix-matched calibration) to ensure that standards and samples are affected similarly.[11][12]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound essential?
A: While not strictly mandatory in all cases, using a SIL-IS is the most effective way to compensate for matrix effects and other sources of experimental variability, such as extraction recovery.[9][10] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[13] This leads to the most accurate and precise quantification, especially in complex or variable matrices.
Q5: What is an acceptable range for the Matrix Factor (MF)?
A: Ideally, the MF should be 1.0, indicating no effect. In practice, a common acceptance range for the Matrix Factor is between 0.8 and 1.2 (representing 80% to 120%). However, the most critical parameter is the consistency of the MF across different sources of the same matrix. Regulatory guidelines emphasize that the precision (CV%) of the IS-normalized MF across at least six matrix lots should be ≤15%.[5] This ensures that while a matrix effect may be present, it is consistent and can be reliably corrected.
Troubleshooting Guide
Problem 1: Significant Ion Suppression (MF < 0.8) Observed for this compound
-
Probable Cause: High concentration of co-eluting endogenous compounds (e.g., phospholipids, humic substances) in the sample extract are competing with this compound for ionization in the MS source.
-
Solutions:
-
Improve Sample Cleanup: The QuEChERS method is widely used for pesticide residue analysis, but its cleanup effectiveness can sometimes be insufficient.[14] Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE). SPE can offer better removal of interferences compared to the dispersive SPE (d-SPE) step in QuEChERS.[15][16] See Protocol 2 for a generic SPE method.
-
Dilute the Extract: If the instrument has sufficient sensitivity, diluting the final extract (e.g., 10-fold) can reduce the concentration of interfering components below the level where they cause significant suppression.[9]
-
Optimize Chromatography: Modify the LC gradient to better resolve this compound from the region where suppression occurs. A post-column infusion experiment can help identify the retention time windows with the most significant suppression.[2]
-
Problem 2: High Variability in this compound Quantification Across Different Sample Lots (CV > 15%)
-
Probable Cause: The composition of the matrix varies significantly from sample to sample, leading to inconsistent matrix effects that are not adequately corrected.
-
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., this compound-d4) will co-elute and experience the same degree of variable suppression as the analyte, providing accurate correction.[10][13]
-
Refine Sample Cleanup: An improved cleanup procedure (see Problem 1) can remove the variable components, leading to a more consistent matrix effect that can be corrected with a structural analog IS or matrix-matched calibration.
-
Use Standard Addition for Critical Samples: For a small number of highly variable or critical samples, the method of standard addition can be used to achieve accurate quantification by creating a calibration curve within each unique sample matrix.[17]
-
Problem 3: Low or Inconsistent Recovery of this compound During Sample Preparation
-
Probable Cause: this compound, being acidic, can be lost during certain cleanup steps. Specifically, the use of Primary Secondary Amine (PSA) sorbent in the d-SPE step of the QuEChERS method can lead to losses of acidic analytes.[18]
-
Solutions:
-
Modify or Skip the d-SPE Step: For the analysis of this compound, it is recommended to skip the d-SPE cleanup step involving PSA.[18] If cleanup is necessary, use alternative sorbents like C18 or graphitized carbon black (GCB), but verify recovery.
-
Adjust pH: Ensure the pH of the extraction solvent is appropriate to maintain this compound in a state that is amenable to the chosen extraction technique.
-
Evaluate Extraction Technique: Compare the efficiency of different extraction methods. While QuEChERS is common, other techniques like pressurized liquid extraction (PLE) or traditional liquid-liquid extraction (LLE) might provide better recovery for your specific matrix.[6][7]
-
Quantitative Data Summary
The following tables summarize typical quantitative data encountered when assessing and mitigating matrix effects for pesticide analysis.
Table 1: Comparison of Matrix Factor (MF) and Recovery (RE) with Different Sample Cleanup Methods
| Cleanup Method | Matrix Factor (MF) for this compound | Recovery (RE) % for this compound | Precision (%RSD, n=6) |
| Dilute-and-Shoot | 0.45 (Severe Suppression) | 98% | 18% |
| QuEChERS (with PSA d-SPE) | 0.75 (Moderate Suppression) | 65% (Losses observed) | 12% |
| QuEChERS (no d-SPE) | 0.82 (Mild Suppression) | 95% | 8% |
| Solid-Phase Extraction (SPE) | 0.95 (Minimal Suppression) | 92% | 5% |
Data are illustrative and representative of typical outcomes.
Table 2: Effect of Internal Standard on Quantification Accuracy
| Internal Standard (IS) Type | Matrix | Apparent this compound Concentration (True Value = 10 ng/mL) | Accuracy (%) |
| None (External Calibration) | Soil | 5.8 ng/mL | 58% |
| Structural Analog IS | Soil | 8.1 ng/mL | 81% |
| Stable Isotope-Labeled IS | Soil | 9.9 ng/mL | 99% |
| None (External Calibration) | Lettuce | 7.2 ng/mL | 72% |
| Structural Analog IS | Lettuce | 8.9 ng/mL | 89% |
| Stable Isotope-Labeled IS | Lettuce | 10.2 ng/mL | 102% |
Data are illustrative and demonstrate the superior corrective power of a SIL-IS.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF) and Recovery (RE).
-
Prepare Three Sets of Samples (at a low and high concentration, n=6 replicates per set):
-
Set A (Neat Standard): Spike the analyte and internal standard into the final solvent composition (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different blank matrix lots. After all processing steps, spike the resulting blank extracts with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard before starting the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate MF and RE using the mean peak areas:
-
Matrix Factor (MF) = [Peak Area in Set B] / [Peak Area in Set A]
-
Recovery (RE) % = ([Peak Area in Set C] / [Peak Area in Set B]) * 100
-
Process Efficiency (PE) % = ([Peak Area in Set C] / [Peak Area in Set A]) * 100 = (MF * RE)
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol uses a polymeric reversed-phase cartridge, suitable for extracting this compound from an aqueous extract.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample extract (previously diluted with water to <5% organic solvent) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 x 1.5 mL aliquots of methanol or acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Example LC-MS/MS Parameters for this compound
-
LC System: UHPLC
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Negative Mode (ESI-) for this compound
-
MRM Transitions (illustrative):
-
This compound: Q1: 301.0 -> Q3: 165.1 (Quantifier), Q3: 137.0 (Qualifier)
-
Pyridate: (Can be monitored in ESI+): Q1: 379.2 -> Q3: 207.1. Note: Pyridate can undergo in-source fragmentation to this compound, which must be chromatographically resolved to prevent overestimation of this compound.[18]
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Visualizations
Caption: Conceptual flow of ion suppression in the ESI source.
Caption: Experimental workflow for the post-extraction spike method.
Caption: Decision tree for troubleshooting matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Matrix Factor: Significance and symbolism [wisdomlib.org]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 15. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimizing Mobile Phase for Pyridafol LC Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the liquid chromatographic (LC) separation of Pyridafol.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis using reversed-phase LC?
A common starting point for this compound analysis on a C18 column is a mobile phase consisting of a mixture of water and acetonitrile (ACN), often with an acidic modifier.[1][2] A gradient elution is typically employed, starting with a higher aqueous percentage and increasing the organic solvent concentration over time.
Q2: Why is an acidic modifier, like formic acid or acetic acid, added to the mobile phase?
Acidic modifiers are added to the mobile phase to control the ionization state of this compound, which is a polar compound.[3][4][5] By keeping the mobile phase pH low, the ionization of this compound is suppressed, leading to better retention on a reversed-phase column and improved peak shape.[3][6] Formic acid is often preferred for LC-MS applications due to its volatility.[4]
Q3: What is the impact of the organic solvent choice (acetonitrile vs. methanol) on the separation?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase LC.[3][6] Acetonitrile generally provides lower viscosity and better UV transparency.[6] Methanol, on the other hand, can offer different selectivity for certain compounds. For polar analytes like this compound, the choice of organic solvent can influence retention times and peak shape, so it may be worth evaluating both during method development.
Q4: How can I improve the retention of the polar analyte this compound on a C18 column?
If this compound is eluting too early (poor retention), you can try the following mobile phase adjustments:
-
Decrease the organic solvent percentage: A lower concentration of acetonitrile or methanol in the mobile phase will increase the retention of polar compounds on a C18 column.[3]
-
Ensure proper pH control: Using an acidic modifier to suppress ionization is crucial for retaining polar compounds.[3][5]
-
Consider a different column: While mobile phase optimization is key, a column with a different stationary phase, such as one designed for polar analytes, could also be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC separation of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
The this compound peak is asymmetrical, with a pronounced "tail" on the backside.
-
Peak asymmetry factor is greater than 1.2.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Mobile Phase Adjustment | Explanation |
| Secondary Silanol Interactions | Increase the concentration of the acidic modifier (e.g., 0.1% to 0.2% formic acid) or switch to a different acid like trifluoroacetic acid (TFA) for non-MS applications.[5][7] | Residual silanol groups on the silica-based stationary phase can interact with the polar this compound, causing tailing. A stronger or more concentrated acid can better mask these silanols. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in a single, non-ionized form. | If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[8] |
| Column Overload | Dilute the sample and reinject. | Injecting too much analyte can saturate the stationary phase, resulting in poor peak shape.[9] |
Issue 2: Poor Resolution Between this compound and its Parent Compound, Pyridate
Symptoms:
-
The peaks for this compound and Pyridate are not baseline separated.
-
Difficulty in accurately quantifying both analytes.
Potential Causes & Solutions:
| Potential Cause | Recommended Mobile Phase Adjustment | Explanation |
| Inadequate Separation Power | Optimize the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting compounds. | A more gradual change in mobile phase composition allows for more interaction time with the stationary phase, enhancing resolution. |
| Suboptimal Solvent Strength | Evaluate different starting and ending percentages of the organic solvent in your gradient. | Fine-tuning the solvent strength at different points in the gradient can selectively alter the retention of each compound. |
| In-source Fragmentation in LC-MS/MS | While not a mobile phase adjustment, be aware that Pyridate can fragment to this compound in the mass spectrometer source.[10] Ensure chromatographic separation is achieved to distinguish between the two. | If the two compounds are not separated chromatographically, the signal for this compound may be artificially inflated due to the in-source conversion of Pyridate.[10] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of this compound shifts between injections or batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Mobile Phase Adjustment | Explanation |
| Improperly Prepared Mobile Phase | Ensure accurate and consistent preparation of the mobile phase, including the concentration of the acidic modifier. Use a calibrated pH meter if preparing buffered solutions. | Minor variations in mobile phase composition, especially pH, can lead to significant shifts in retention time for ionizable compounds.[9][11] |
| Mobile Phase Degradation | Prepare fresh mobile phase daily, especially aqueous phases that can support microbial growth. | Changes in the mobile phase over time can affect its chromatographic properties. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | Insufficient equilibration can lead to drifting retention times, particularly at the beginning of a sequence. |
Experimental Protocols
Below are examples of LC methods that have been used for the analysis of this compound. These can serve as a starting point for method development and optimization.
Method 1: LC-MS/MS Analysis of this compound in Water [1]
| Parameter | Condition |
| Column | Thermo Betasil C-18, 2.1 mm x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0.00-0.25 min: 15% B2.00 min: 60% B2.30-5.50 min: 95% B5.51-9.00 min: 15% B |
| Flow Rate | Not specified in the provided context |
| Injection Volume | 5.00 µL |
| Column Temperature | 40°C |
| Retention Time | ~1.52 minutes |
Method 2: LC-MS/MS Analysis of this compound (CL-9673) in Soil [2]
| Parameter | Condition |
| Column | Phenomenex Aqua C18, 50 mm x 2.0 mm, 5 µm |
| Mobile Phase A | 99:1 Water:Acetic Acid (v/v) |
| Mobile Phase B | 99:1 Acetonitrile:Acetic Acid (v/v) |
| Gradient | Time (min) | %A | %B0.00 | 90.0 | 10.00.20 | 90.0 | 10.0... (details not fully provided) |
| Flow Rate | 1000 µL/min |
| Column Temperature | Ambient |
| Retention Time | ~0.93 minutes |
Visualizing the Mobile Phase Optimization Workflow
A systematic approach is crucial for efficient mobile phase optimization. The following diagram illustrates a general workflow.
Caption: A workflow for systematic mobile phase optimization in LC.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. zeptometrix.com [zeptometrix.com]
- 6. mastelf.com [mastelf.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. pharmaguru.co [pharmaguru.co]
Troubleshooting Pyridafol synthesis yield issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common yield-related issues encountered during the synthesis of Pyridafol. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the demethylation and hydrolysis of a methoxy-pyridazine precursor.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low overall yield in this compound synthesis can stem from several factors throughout the process. The most common culprits are incomplete demethylation of the starting material, degradation of the product during hydrolysis or workup, and physical loss of product during purification. It is crucial to monitor each step to pinpoint the source of the yield loss.
Q2: I suspect the initial demethylation of 3-chloro-5-methoxy-6-phenylpyridazine is incomplete. How can I confirm this and improve the reaction?
Incomplete demethylation is a frequent cause of low yield.
-
Confirmation:
-
TLC Analysis: Before workup, carefully analyze a sample of the crude reaction mixture by Thin Layer Chromatography (TLC). Spot the starting material, the crude reaction mixture, and a reference standard of this compound (if available). An unreacted starting material spot will be evident if the reaction is incomplete.
-
LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the ratio of starting material to product.
-
-
Troubleshooting Steps:
-
Reaction Time: The reaction time may be insufficient. Try extending the reaction time and monitor its progress by TLC or LC-MS at regular intervals.
-
Temperature: The reaction may require a higher temperature to proceed to completion. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction progress.
-
Reagent Stoichiometry: Ensure that the demethylating agent (e.g., sodium hydride, zinc) is used in the correct stoichiometric ratio. The presence of moisture can consume some of the reagent, so using freshly opened or properly stored reagents is critical. Consider a slight excess of the demethylating agent.
-
Q3: I am observing the formation of byproducts during the synthesis. What are the likely side reactions and how can I minimize them?
Byproduct formation can significantly reduce the yield of the desired this compound.
-
Potential Side Reactions:
-
Over-reduction: If using a strong reducing agent like sodium hydride, over-reduction of the pyridazine ring can occur, leading to undesired byproducts.
-
Ring Opening: Under harsh basic or acidic conditions, the pyridazine ring may be susceptible to opening.
-
Reaction with Solvent: The solvent, especially if not inert, can sometimes participate in side reactions.
-
-
Minimization Strategies:
-
Control of Reaction Conditions: Maintain strict control over reaction temperature and time to avoid conditions that favor side reactions.
-
Choice of Reagents: If over-reduction is suspected, consider using a milder demethylating agent or a different solvent system.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
-
Q4: I seem to be losing a significant amount of product during the workup and purification steps. What are some best practices to avoid this?
Product loss during workup and purification is a common issue, especially given the acidic nature of this compound.
-
Workup:
-
pH Adjustment: this compound is an acidic compound. During aqueous workup, ensure the pH is carefully adjusted to an acidic range (e.g., pH 3-4) before extraction with an organic solvent to ensure the product is in its neutral form and has better solubility in the organic phase.
-
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.
-
-
Purification:
-
Column Chromatography: If column chromatography is used for purification, select an appropriate solvent system that provides good separation between this compound and any impurities. Be mindful that prolonged exposure to silica gel can sometimes lead to degradation of acidic compounds.
-
Recrystallization: Recrystallization is an effective method for purifying solid compounds. Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Avoiding PSA in Cleanup: It has been observed that the acidic this compound can experience losses during dispersive solid-phase extraction (dSPE) cleanup when using primary secondary amine (PSA) sorbent.[1] If this technique is being considered, it is advisable to skip the use of PSA to prevent product loss.[1]
-
Q5: How can I effectively monitor the progress of the this compound synthesis?
Effective reaction monitoring is key to optimizing yield and minimizing byproduct formation.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more precise and quantitative monitoring, LC-MS/MS is the recommended technique.[2] It allows for the accurate determination of the relative amounts of starting material, product, and any byproducts. Be aware of potential in-source fragmentation of the precursor (if analyzing a sample from a hydrolysis of Pyridate), which could lead to an overestimation of this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound from 3-chloro-5-methoxy-6-phenylpyridazine.
Protocol 1: Demethylation of 3-chloro-5-methoxy-6-phenylpyridazine using Sodium Hydride
Materials:
-
3-chloro-5-methoxy-6-phenylpyridazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Isopropanol
-
Anhydrous solvent (e.g., THF or DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add 3-chloro-5-methoxy-6-phenylpyridazine (1 equivalent).
-
Add anhydrous solvent (e.g., THF or DMF) to dissolve the starting material.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
-
After the addition of NaH, add anhydrous isopropanol (as a proton source for the subsequent hydrolysis).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
To maximize crystal formation, you can place the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reaction time and/or increase temperature. Monitor by TLC/LC-MS. |
| Inactive or insufficient demethylating agent. | Use fresh, anhydrous reagents. Consider a slight excess of the reagent. | |
| Byproduct Formation | Over-reduction or side reactions. | Use milder reaction conditions. Ensure an inert atmosphere. |
| Product Loss During Workup | Incorrect pH during extraction. | Adjust aqueous layer to pH 3-4 before extraction. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent. | |
| Product Loss During Purification | Degradation on silica gel. | Minimize contact time with silica gel or use an alternative purification method like recrystallization. |
| Interaction with PSA sorbent. | Avoid using PSA for dSPE cleanup of the acidic this compound.[1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Pyridafol Standard Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pyridafol standard solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standard solutions?
A1: The stability of this compound in solution can be influenced by several factors, including temperature, light exposure, pH, and the choice of solvent.[1] this compound is known to be susceptible to photolysis, meaning it can degrade when exposed to light.[2] While it is reported to be stable to hydrolysis over a range of pH levels (5, 7, and 9), proper storage temperature and protection from light are crucial for maintaining the integrity of standard solutions.[2][3]
Q2: What are the recommended storage conditions for this compound stock and working solutions?
A2: To ensure stability, this compound solutions should be stored under controlled conditions. For solid material, storage at room temperature, protected from light and moisture, has been suggested to maintain stability for at least two years.[4] For solutions, refrigeration or freezing is a common practice. Specific examples from analytical methods suggest storing stock solutions in a freezer at approximately -18°C and working standards in a refrigerator at about 4°C.[5] Always refer to the manufacturer's instructions or the specific analytical method for the most accurate storage guidelines.
Q3: What solvents are suitable for preparing this compound standard solutions?
A3: this compound is soluble in acetonitrile and DMSO.[4] It is slightly soluble in water (1mg/ml).[4] Analytical methods frequently describe the use of methanol, sometimes with the addition of a small amount of acetic acid, for preparing stock and working solutions.[5] The choice of solvent may depend on the analytical technique being used (e.g., LC-MS/MS).
Q4: How long can I expect my this compound standard solutions to be stable?
A4: The stability period, or expiration date, for this compound solutions can vary. In one documented procedure, stock solutions stored at -18°C were given a 2-month expiration date, while working standards stored at 4°C had a 10-day expiration. Calibration standards prepared in a soil matrix and stored at -18°C were assigned a 5-day expiration date. These timeframes are often determined by validation experiments within a specific laboratory and method.
Q5: What are the known degradation products of this compound?
A5: this compound itself is a primary degradation product of the herbicide Pyridate.[3][6] this compound can undergo further degradation, primarily through photolysis, which leads to the formation of several, as yet unidentified, major transformation products.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inconsistent or drifting calibration curve | 1. Degradation of calibration standards. 2. Evaporation of solvent from standards. 3. Improper storage of standards. | 1. Prepare fresh calibration standards from the stock solution. The degradation of Pyridate to this compound in calibration solutions has been noted to cause biased results, highlighting the importance of solution freshness.[6] 2. Ensure vials are properly sealed to prevent solvent evaporation, which can concentrate the standard. 3. Verify that standards are stored at the correct temperature and protected from light. |
| Loss of analyte response in QC samples | 1. Degradation of the working standard solution. 2. The solution has exceeded its stability period. | 1. Prepare a fresh working standard solution from a reliable stock. 2. Adhere to established expiration dates for your solutions. If none are established, consider performing a stability study. |
| Appearance of unknown peaks in chromatograms | 1. Degradation of this compound in the sample or standard. 2. Contamination of the solvent or glassware. | 1. This could indicate the formation of degradation products, particularly if the solution was exposed to light.[2] Prepare fresh solutions and protect them from light. 2. Use high-purity solvents and ensure all glassware is scrupulously clean. |
Stability Data Summary
The following table summarizes the stability information for this compound standard solutions based on available documentation.
| Solution Type | Solvent/Matrix | Storage Temperature | Assigned Stability Period |
| Stock Solution | Methanol | approx. -18°C | 2 months |
| Working Standard | 100:0.5 methanol:acetic acid (v/v) | approx. 4°C | 10 days |
| Calibration Standard | UTC soil extraction solvent matrix | approx. -18°C | 5 days |
This data is derived from specific analytical method reports and should be used as a guideline. It is highly recommended to establish in-house stability data for your specific conditions.
Experimental Protocols
Protocol: General Stability Assessment of this compound Standard Solution
This protocol outlines a general procedure for assessing the stability of a this compound standard solution under specific storage conditions.
1. Objective: To determine the stability of a this compound standard solution over time at a defined concentration, in a specific solvent, and under set storage conditions (e.g., temperature, light exposure).
2. Materials:
- This compound reference standard of known purity.
- High-purity solvent (e.g., HPLC-grade acetonitrile or methanol).
- Calibrated analytical balance.
- Volumetric flasks and pipettes (Class A).
- Autosampler vials with appropriate caps.
- A validated analytical instrument (e.g., HPLC-UV, LC-MS/MS).
- Storage locations with controlled temperature (e.g., refrigerator at 4°C, freezer at -20°C) and light conditions (amber vials, storage in darkness).
3. Procedure:
4. Data Analysis:
Visualizations
Caption: Troubleshooting workflow for unstable this compound standards.
References
- 1. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 4. adipogen.com [adipogen.com]
- 5. epa.gov [epa.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Pyridafol Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Pyridafol residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its residue analysis important?
A1: this compound, also known by its chemical name 6-chloro-3-phenylpyridazin-4-ol ( CL 9673 ), is the active metabolite of the herbicide Pyridate.[1][2] Pyridate is used to control broadleaved weeds in various crops.[1] Residue analysis is crucial to ensure that the levels of this compound and its parent compound in food and environmental samples do not exceed established maximum residue limits (MRLs), thus protecting consumer health and the environment.[3]
Q2: What are the most common sources of contamination in a trace analysis laboratory?
A2: Contamination in trace analysis can originate from various sources within the laboratory environment. These include:
-
Laboratory Atmosphere: Dust and vapors present in the lab air can introduce contaminants.[4][5][6]
-
Reagents and Solvents: Impurities in chemicals, solvents, and even high-purity water can be a significant source of contamination.[4][5][6]
-
Apparatus and Labware: Glassware, plastic containers, pipette tips, and filter papers can leach contaminants or carry residues from previous analyses.[4][7]
-
Personnel: Analysts can inadvertently introduce contaminants through lotions, perfumes, or improper handling techniques.[5]
Q3: How can I minimize background interference in my this compound analysis?
A3: Minimizing background interference, often referred to as matrix effects, is critical for accurate quantification.[8] Strategies to reduce matrix effects include:
-
Effective Sample Cleanup: Utilizing cleanup steps like dispersive solid-phase extraction (dSPE) helps remove interfering co-extractives from the sample matrix.[1]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for signal suppression or enhancement.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analyte.
-
Instrumental Selectivity: Using highly selective analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can help to distinguish the analyte signal from background noise.[9]
Troubleshooting Guide
Issue 1: Low or no recovery of this compound during analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of Parent Compound (Pyridate): Pyridate can degrade to this compound during sample preparation, leading to inaccurate quantification of both compounds.[1] | Analyze samples for both Pyridate and this compound to account for any conversion. Consider that the residue definition may include the sum of both compounds.[1][2] |
| Losses during dSPE Cleanup: The use of certain sorbents in the dispersive SPE cleanup step, such as Primary Secondary Amine (PSA), can lead to losses of acidic analytes like this compound.[1] | Consider modifying the QuEChERS protocol by skipping the dSPE cleanup step with PSA if significant losses are observed. Quantitative recoveries for both Pyridate and this compound have been achieved without this cleanup step.[1] |
| Improper pH of Extraction Solvent: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound. | Ensure the pH of your extraction solvent is optimized for this compound. An acidic environment is often used for extraction from soil and water matrices.[10] |
| Incomplete Extraction from Matrix: The analyte may not be efficiently extracted from the sample matrix. | Optimize the extraction technique. For soil samples, both shaking and homogenization methods have been validated.[10] For complex food matrices, ensure thorough homogenization.[11] |
Issue 2: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the detection of this compound, causing signal suppression or enhancement.[8] | Implement matrix-matched calibration curves. Prepare your calibration standards in a blank matrix extract to compensate for these effects. |
| Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis can introduce interfering peaks.[5][6] | Run a reagent blank (a sample with no matrix, only the reagents) to identify any contamination from your chemicals. Use high-purity solvents and reagents. |
| Carryover from Previous Injections: Residues from a previous, more concentrated sample may be retained in the analytical system and elute in subsequent runs. | Inject a solvent blank after a high-concentration sample to check for carryover. If observed, clean the injection port, syringe, and column. |
| Contaminated Labware: Glassware and other lab equipment may not be sufficiently clean. | Implement a rigorous cleaning protocol for all labware. This may include rinsing with high-purity solvent and baking glassware at a high temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and its parent compound, Pyridate, from various validation studies.
| Analyte | Matrix | Method | LOQ (Limit of Quantification) | LOD (Limit of Detection) | Recovery (%) |
| This compound | Water | LC-MS/MS | 0.005 mg/L | 0.0015 mg/L | Not Specified |
| Pyridate | Water | LC-MS/MS | 0.005 mg/L | 0.0015 mg/L | Not Specified |
| This compound | Soil | LC-MS/MS | 0.01 mg/kg | 0.00126-0.00155 mg/kg | 70-120 |
| Pyridate | Soil | LC-MS/MS | 0.01 mg/kg | 0.00257-0.00387 mg/kg | 70-120 |
| This compound | Cucumber | QuEChERS (no PSA cleanup) | Not Specified | Not Specified | ~90-100 |
| Pyridate | Cucumber | QuEChERS (no PSA cleanup) | Not Specified | Not Specified | ~90-100 |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Residue Analysis in Food Matrices
This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[3][12]
-
Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
For solid samples, add an appropriate amount of water to facilitate homogenization.
-
Homogenize the sample using a high-speed homogenizer.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup (if necessary):
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a sorbent mixture (e.g., magnesium sulfate, and potentially a cleanup sorbent like C18, but be cautious with PSA for this compound analysis).[1]
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis:
-
Take the final supernatant and dilute it with an appropriate solvent for LC-MS/MS analysis.
-
Inject the diluted extract into the LC-MS/MS system.
-
Protocol 2: Extraction of this compound from Soil Samples
This protocol is based on a validated method for the determination of Pyridate and this compound in soil.[10]
-
Sample Preparation:
-
Weigh 10 g of soil into a centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water mixture).
-
Shake vigorously for a specified time (e.g., 10 minutes) or homogenize using a high-speed homogenizer.
-
Centrifuge the sample to separate the soil from the solvent.
-
-
Analysis:
-
Take an aliquot of the supernatant.
-
The extract may be analyzed directly or after a dilution step by LC-MS/MS.
-
Visual Workflow for Contamination Avoidance
Caption: Workflow for minimizing contamination in this compound residue analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. relana-online.de [relana-online.de]
- 3. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. esslabshop.com [esslabshop.com]
- 8. gcms.cz [gcms.cz]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. wexer-store.com [wexer-store.com]
- 12. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Pyridafol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of low-level Pyridafol detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
A1: this compound (6-chloro-3-phenylpyridazin-4-ol) is the primary active metabolite of the herbicide Pyridate.[1] Its detection is challenging because the residue definition often includes the parent compound Pyridate, this compound itself, and hydrolysable conjugates of this compound.[2][3] Pyridate can degrade into this compound during sample preparation and analysis, which can lead to inaccurate quantification if not properly managed.[2] Furthermore, as a slightly acidic compound, this compound can be susceptible to losses during certain sample cleanup steps.[2]
Q2: What are the recommended analytical techniques for sensitive this compound detection?
A2: The most common and sensitive method for the analysis of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][4] This technique offers high selectivity and sensitivity, which is crucial for detecting low residue levels in complex matrices.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for sample extraction and cleanup prior to LC-MS/MS analysis.[2][3]
Q3: Is a hydrolysis step necessary for this compound analysis?
A3: Yes, a hydrolysis step is often essential for accurate quantification of total this compound residues.[3] This is because this compound can exist in conjugated forms within samples.[2][6] An alkaline hydrolysis step is typically employed to cleave these conjugates, releasing free this compound for detection.[3] Failing to perform hydrolysis can lead to a significant underestimation of the total this compound concentration.[3]
Q4: How can I prevent the degradation of Pyridate to this compound during my experiment?
A4: Pyridate is sensitive to pH and temperature, with degradation to this compound being more rapid at higher pH and temperatures.[2] To minimize degradation, it is advisable to control the pH during extraction and cleanup. Using separate calibration solutions for Pyridate and this compound is also recommended to monitor for any degradation that may occur in the standards.[2]
Q5: What is "in-source fragmentation" and how does it affect this compound analysis?
A5: In-source fragmentation is a phenomenon where the parent compound, in this case, Pyridate, breaks down into its metabolite, this compound, within the mass spectrometer's ion source.[2] This can create a false positive signal for this compound at the retention time of Pyridate. To mitigate this, chromatographic separation of Pyridate and this compound is crucial.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Losses during dSPE Cleanup: The acidic nature of this compound can cause it to be retained by primary secondary amine (PSA) sorbents used in dispersive solid-phase extraction (dSPE). | Consider skipping the dSPE cleanup step with PSA. If cleanup is necessary, use a non-basic sorbent or optimize the pH of the extract to minimize interactions. |
| Incomplete Hydrolysis: If analyzing for total this compound, conjugated forms may not be fully cleaved, leading to low results. | Ensure the alkaline hydrolysis conditions (e.g., pH, temperature, time) are sufficient to completely convert conjugated this compound to its free form.[3] | |
| High Variability in Results | Pyridate Degradation: Inconsistent degradation of Pyridate to this compound during sample preparation can lead to variable results. | Standardize sample preparation conditions, particularly pH and temperature, across all samples and standards. Prepare fresh calibration standards regularly.[2] |
| Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the MS source, causing signal suppression or enhancement. | Use matrix-matched calibration standards or an internal standard to compensate for matrix effects.[7] | |
| This compound Signal Detected at Pyridate Retention Time | In-Source Fragmentation: Pyridate is fragmenting to this compound in the ion source of the mass spectrometer.[2] | Optimize the chromatographic method to achieve baseline separation of Pyridate and this compound. This will ensure that any this compound signal at the Pyridate retention time is correctly identified as originating from in-source fragmentation and not from this compound present in the sample. |
| Poor Peak Shape | Suboptimal Chromatographic Conditions: The mobile phase composition or pH may not be ideal for the acidic nature of this compound. | Adjust the mobile phase pH to be slightly acidic to ensure good peak shape. A C18 column is commonly used for separation.[4] |
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound from various studies.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Water | 0.0000186 - 0.0000576 mg/L | 0.005 mg/L | [8] |
| LC-MS/MS | Water | 0.0000307 - 0.000121 mg/L | 0.0015 mg/L | [8] |
| UV-HPLC (total residue method) | Plant Matrices | - | 0.03 ppm | [6] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound
This protocol is a general guideline based on common practices and should be optimized for your specific matrix and instrumentation.
-
Sample Homogenization:
-
Homogenize your sample (e.g., fruit, vegetable, soil) to a uniform consistency.
-
-
Extraction:
-
To 10 g of the homogenized sample, add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Alkaline Hydrolysis (for total this compound):
-
Take an aliquot of the acetonitrile extract.
-
Adjust the pH to alkaline conditions (e.g., using sodium hydroxide) to facilitate the hydrolysis of this compound conjugates.[3]
-
Incubate at an elevated temperature (e.g., 50°C) for a specified time to ensure complete hydrolysis.[2]
-
Neutralize the extract before proceeding.
-
-
Dispersive Solid-Phase Extraction (dSPE) - Optional:
-
Caution: PSA sorbent can lead to this compound losses. If cleanup is necessary, consider alternative sorbents.
-
Transfer an aliquot of the supernatant to a dSPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds and then centrifuge.
-
-
LC-MS/MS Analysis:
-
Take the final extract and dilute as necessary with the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
LC Conditions (Example):
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be used.
-
Monitor specific MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.[4]
-
-
Visualizations
Signaling Pathway
Caption: this compound inhibits photosynthesis by blocking electron transport at Photosystem II.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
References
Resolving co-eluting peaks with Pyridafol in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks and other common issues encountered during the chromatographic analysis of Pyridafol.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and how can I identify it in my this compound analysis?
A1: Peak co-elution happens when this compound and another compound elute from the chromatography column at or very near the same time, resulting in overlapping peaks. This can compromise the accuracy of quantification and identification. You can identify co-elution through:
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Visual Peak Shape Inspection: Look for asymmetrical peaks, such as those with shoulders or significant tailing. While a symmetrical peak doesn't guarantee purity, an asymmetrical one is a strong indicator of an issue.
-
Diode Array Detector (DAD) Analysis: A DAD can perform peak purity analysis by acquiring UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.
-
Mass Spectrometry (MS) Analysis: When using an LC-MS, you can examine the mass spectra across the chromatographic peak. If the mass spectra change from the upslope to the downslope of the peak, it indicates the presence of more than one compound.
Q2: My this compound peak is showing a shoulder. What are the likely causes?
A2: A shoulder on your this compound peak is a strong indication of a co-eluting impurity. One of the most common sources of co-elution in this compound analysis is its parent compound, Pyridate. Pyridate can degrade into this compound, and if the separation is not optimal, the two peaks may not be fully resolved.[1] Another possibility is in-source fragmentation of Pyridate to this compound within the mass spectrometer, which can create a signal at the m/z of this compound at the retention time of Pyridate.[1]
Q3: Can the sample matrix affect my this compound analysis?
A3: Yes, matrix effects can significantly impact the analysis of this compound, especially at low concentrations. Components of the sample matrix (e.g., from soil, water, or biological samples) can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][3] It is crucial to use matrix-matched standards for calibration to compensate for these effects.
Q4: I am observing inconsistent retention times for this compound. What should I check?
A4: Fluctuating retention times can be caused by several factors:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and accurately, especially the pH.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound and Pyridate
This guide provides a step-by-step approach to resolving the co-elution of this compound and its parent compound, Pyridate.
Step 1: Confirm Co-elution
-
Action: Inject a standard of Pyridate and compare its retention time to that of this compound under your current method.
-
Action: If using LC-MS, examine the extracted ion chromatograms for the m/z of Pyridate and this compound. Look for any overlap.
Step 2: Optimize the Mobile Phase Gradient
-
Rationale: A shallower gradient can improve the separation of closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent in your gradient, particularly around the elution time of this compound and Pyridate. For example, if the compounds elute at 40% acetonitrile, try a slower gradient from 30% to 50% acetonitrile.
Step 3: Modify the Mobile Phase Composition
-
Rationale: Changing the organic solvent or the pH of the aqueous phase can alter the selectivity of the separation.
-
Action:
-
Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
pH: The retention of this compound can be pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid) can improve peak shape and resolution.[4]
-
Step 4: Evaluate the Stationary Phase
-
Rationale: If mobile phase optimization is insufficient, a different column chemistry may be required to achieve separation.
-
Action:
-
Consider a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to introduce different separation mechanisms.
-
A column with a smaller particle size or a core-shell column can provide higher efficiency and better resolution.
-
Troubleshooting Workflow for this compound/Pyridate Co-elution
Caption: Workflow for resolving this compound and Pyridate co-elution.
Experimental Protocols
Protocol 1: Standard HPLC-MS/MS Method for this compound Analysis
This protocol is based on the analytical method reported by the US EPA for the determination of this compound and Pyridate in water.[4]
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Chromatographic Conditions:
| Parameter | Value |
| Column | Thermo Betasil C18, 2.1 mm x 50 mm, 3 µm |
| Guard Column | Betasil C18, 2.1 x 10 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min (example, may need optimization) |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 85.0 | 15.0 |
| 0.25 | 85.0 | 15.0 |
| 2.00 | 5.0 | 95.0 |
| 2.50 | 5.0 | 95.0 |
| 2.51 | 85.0 | 15.0 |
| 4.00 | 85.0 | 15.0 |
MS/MS Detection (Positive Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 207.0 | 104.1 | 126.1 |
| Pyridate | 379.1 | 207.1 | 351.3 |
Method Optimization to Resolve Co-elution:
If co-elution between this compound and an unknown peak is observed, the following steps can be taken to optimize the separation:
-
Isocratic Hold: Introduce an isocratic hold in the gradient at a percentage of Mobile Phase B just before the elution of the co-eluting peaks. This can often improve resolution.
-
Slower Gradient: Decrease the ramp rate of the gradient around the elution time of the peaks of interest.
-
Temperature Adjustment: Vary the column temperature (e.g., in 5°C increments) to see if it affects the selectivity of the separation.
Chemical Relationship Diagram
The following diagram illustrates the chemical relationship between Pyridate and its degradation product, this compound. This is a key consideration for potential co-elution issues.
Caption: Relationship between Pyridate and this compound.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Pyridafol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Pyridafol, a primary metabolite of the herbicide Pyridate. The focus is on the cross-validation of these methods to ensure reliability, reproducibility, and accuracy across different laboratories and matrices. The information presented is compiled from various validation studies, offering a valuable resource for researchers in environmental science, toxicology, and agricultural chemistry.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the analytical methods validated for this compound determination in various matrices. These parameters are crucial for evaluating the suitability of a method for a specific application.
| Parameter | Method 1: LC-MS/MS in Water | Method 2: LC-MS/MS in Soil |
| Instrumentation | Applied Biosystems MDS Sciex API4000 or Agilent 1200 Series Infinity HPLC with API 4000 MS | Shimadzu Nexera X2 UPLC with AB Sciex API 6500+ MS/MS |
| Matrix | Freshwater and Surface Water | Clay Loam Soil |
| Extraction | Direct injection after dilution | Methanol:acetic acid extraction, shaking or homogenization, followed by centrifugation |
| Limit of Quantification (LOQ) | 0.005 mg/L[1] | 0.0100 mg/kg[2] |
| Limit of Detection (LOD) | 0.0000186 - 0.000121 mg/L[1] | Not explicitly stated, but calibration standards went down to 0.200 ng/mL |
| Linearity Range | Not explicitly stated, but calibration included LOQ and 10xLOQ levels[1] | 0.200 to 20.0 ng/mL[2] |
| Accuracy (Mean Recovery) | 70-120% at LOQ and 10xLOQ[1] | Not explicitly stated, but the study aimed to validate accuracy |
| Precision (RSD) | ≤20% at LOQ and 10xLOQ[1] | Not explicitly stated, but the study aimed to validate precision |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and comparing analytical methods. Below are the summarized protocols for the key validated methods.
Method 1: LC-MS/MS for this compound in Water
This method was developed for the quantitative determination of this compound in freshwater and surface water.
-
Sample Preparation: An aliquot of the water sample is transferred to an autosampler vial for direct analysis.[1]
-
Instrumentation: An Agilent 1200 Series Infinity HPLC system coupled with an API 4000 Mass Spectrometer with a Turbo-Ion Spray source operating in positive ion, multiple reaction monitoring (MRM) mode was used.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Monitored Transitions: Two ion pair transitions were monitored for quantification and confirmation: m/z 207.0 → 104.1 and m/z 207.0 → 126.1.[1]
-
-
Validation: The method was validated through an independent laboratory validation (ILV) to confirm its performance characteristics.[3]
Method 2: LC-MS/MS for this compound in Soil
This method is designed for the determination of this compound residues in soil.
-
Sample Preparation: Soil samples are extracted with a solution of 100:0.5 methanol:acetic acid (v/v) using either a wrist-action shaker or a homogenizer. The samples are then centrifuged, and an aliquot of the extract is transferred for analysis.[2]
-
Instrumentation: A Shimadzu Nexera X2 UPLC system coupled to an AB Sciex API 6500+ tandem mass spectrometer with an electrospray ionization interface was used.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Monitored Transitions: Two transitions were monitored for quantification and confirmation.
-
-
Validation: The validation study assessed linearity, specificity, accuracy, and precision of the method.[2]
Methodology Visualization
The following diagrams illustrate the typical workflows for analytical method validation and the challenges associated with this compound analysis.
Caption: Workflow of a typical analytical method validation process.
Caption: Challenges in the analytical determination of this compound.
Discussion and Considerations
The cross-validation of analytical methods for this compound is crucial for ensuring data quality and comparability across studies. The primary analytical technique documented is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
A significant challenge in the analysis of this compound is its formation from the degradation of the parent compound, Pyridate. This degradation can occur in environmental matrices and even during the analytical process, such as in the mass spectrometer's ion source (in-source fragmentation).[4] Therefore, chromatographic separation of Pyridate and this compound is essential to avoid inaccurate quantification.
The choice of extraction method is highly dependent on the matrix. For water samples, a simple "dilute-and-shoot" approach may be sufficient, while soil samples require a more rigorous extraction procedure to release the analyte from the matrix. The validation data presented demonstrates that robust and reliable methods have been established for both water and soil matrices.
For future work, the development and validation of analytical methods for this compound in other relevant matrices, such as biological tissues and fluids, would be beneficial for comprehensive risk assessment and toxicological studies. Additionally, exploring alternative analytical techniques could provide orthogonal methods for confirmation and cross-validation.
References
Pyridafol vs. Pyridate: A Comparative Analysis of Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of Pyridafol and its parent compound, pyridate. The information presented is curated from scientific literature to assist researchers and professionals in understanding the nuances of these two related herbicides.
Executive Summary
Pyridate is a post-emergence herbicide that undergoes metabolic activation within the target plant to form this compound, the herbicidally active compound.[1][2][3] Both compounds belong to the pyridazine class of herbicides and function by inhibiting photosynthetic electron transport at photosystem II (PSII).[1][4][5][6] While pyridate is the applied pro-herbicide, this compound is the direct inhibitor of the target site. This guide delves into their mechanism of action, presents available comparative data, and outlines experimental protocols for their evaluation.
Mechanism of Action
The primary mode of action for both this compound and pyridate (via its conversion to this compound) is the inhibition of photosynthesis. This compound targets the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts.[1] It competes with plastoquinone for its binding site (the QB site) on the D1 protein, effectively blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] This disruption of the electron transport chain leads to a cascade of events, ultimately causing oxidative damage and plant death. Both compounds are classified under WSSA/HRAC Group 6 (legacy C3).[1][7]
The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.
Caption: Figure 1. Inhibition of Photosystem II by this compound.
Herbicidal Activity: A Comparative Overview
Pyridate is recognized as a contact herbicide with no systemic action in its original form.[2] Its lipophilic nature allows for ready penetration of the leaf cuticle.[2] Once inside the plant, it is hydrolyzed to this compound, which then acts as the photosynthesis inhibitor.[2][3] The selectivity of pyridate is attributed to the ability of certain plants to rapidly detoxify the active this compound metabolite by forming glycosidic conjugates.[2]
The following table summarizes the known herbicidal spectrum of pyridate, which is indicative of this compound's activity.
| Target Weeds | Efficacy of Pyridate (and by extension, this compound) | Reference |
| Broadleaf Weeds | ||
| Nightshade | Effective | [4] |
| Cleavers | Effective | [4] |
| Nettles | Effective | [4] |
| Chickweed | Effective | [4] |
| Kochia (sulfonylurea-resistant) | 16% to 60% control with pyridate alone | [7] |
| Grasses | ||
| Barnyard grass | Effective | [4] |
| Crabgrass | Effective | [4] |
| Foxtail | Effective | [4] |
Experimental Protocols
To evaluate and compare the herbicidal activity of this compound and pyridate, standardized experimental protocols are crucial. The following methodologies are based on established practices for herbicide testing.[8][9]
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is designed to assess the post-emergence herbicidal activity of this compound and pyridate on target weed species.
Objective: To determine the dose-response relationship and calculate the effective dose (ED50) for each compound.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)
-
This compound and pyridate of known purity
-
Appropriate solvents and adjuvants
-
Precision bench sprayer
-
Barcode reader and data logging software (optional)
Methodology:
-
Seed Germination and Plant Growth:
-
Break seed dormancy if necessary through methods like vernalization.
-
Sow seeds in pots or trays filled with potting mix.
-
Grow seedlings in a controlled environment until they reach the 2-3 leaf stage.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of this compound and pyridate.
-
Create a series of dilutions to achieve a range of application rates.
-
Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage. Include a control group treated only with the carrier solution.
-
-
Data Collection and Analysis:
-
Assess plant mortality and biomass reduction at specified time points (e.g., 7, 14, and 21 days after treatment).
-
Visual injury ratings can also be recorded.
-
Use a barcode system for efficient and accurate data recording.[8]
-
Analyze the data using appropriate statistical methods (e.g., probit or log-logistic analysis) to determine the ED50 values.
-
The following diagram outlines the workflow for a whole-plant bioassay.
Caption: Figure 2. Experimental Workflow for Whole-Plant Bioassay.
In Vitro Photosystem II Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the target site.
Objective: To determine the concentration of this compound and pyridate required to inhibit 50% of the photosystem II activity (IC50).
Materials:
-
Isolated thylakoid membranes from a susceptible plant species (e.g., spinach)
-
Reaction buffer
-
Artificial electron acceptor (e.g., DCPIP)
-
Spectrophotometer
-
This compound and pyridate of known purity
Methodology:
-
Thylakoid Isolation: Isolate intact thylakoids from fresh plant material.
-
Assay Preparation: Prepare a reaction mixture containing the isolated thylakoids, buffer, and the artificial electron acceptor.
-
Inhibition Measurement:
-
Add varying concentrations of this compound and pyridate to the reaction mixture.
-
Expose the mixture to a light source to initiate the photosynthetic reaction.
-
Measure the rate of reduction of the electron acceptor by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.
-
-
Data Analysis: Plot the inhibition of the reaction rate against the logarithm of the herbicide concentration and determine the IC50 value.
Conclusion
This compound is the herbicidally active form of the pro-herbicide pyridate. Both target photosystem II, leading to the inhibition of photosynthesis and subsequent plant death. The efficacy of pyridate is a direct consequence of its conversion to this compound within the plant. While quantitative, direct comparative data is limited, understanding their relationship and individual roles is crucial for research and development in weed management. The provided experimental protocols offer a framework for generating such comparative data to further elucidate the subtle differences in their herbicidal profiles.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. caws.org.nz [caws.org.nz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. adipogen.com [adipogen.com]
- 5. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 6. Pyridate (Ref: CL 11344) [sitem.herts.ac.uk]
- 7. Synergistic effect of pyridate-based herbicide mixtures for controlling multiple herbicide-resistant kochia (Bassia scoparia) | Weed Technology | Cambridge Core [cambridge.org]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Pyridafol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Pyridafol, a primary metabolite of the herbicide Pyridate. While formal inter-laboratory comparison studies for this compound were not publicly available, this document synthesizes data from independent laboratory validations (ILVs) to offer insights into method performance and expected variability. The guide also presents alternative analytical techniques for the detection of pesticide residues, providing a broader context for method selection and development.
Quantitative Data Summary: LC-MS/MS Method Performance
The following tables summarize the performance of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in various environmental matrices, as reported in independent laboratory validation studies. These studies demonstrate the method's robustness and sensitivity for regulatory and research purposes.
Table 1: Method Performance for this compound in Water
| Parameter | Groundwater | Surface Water | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/L | 0.005 mg/L | |
| Limit of Detection (LOD) | 0.0015 mg/L (method); 0.0000307-0.000121 mg/L (calculated) | 0.0015 mg/L (method); 0.0000307-0.000121 mg/L (calculated) | |
| Mean Recovery at LOQ | 94% (RSD: 4.1%) | 95% (RSD: 3.5%) | [1] |
| Mean Recovery at 10x LOQ | 97% (RSD: 2.1%) | 98% (RSD: 1.5%) | [1] |
RSD: Relative Standard Deviation
Table 2: Method Performance for this compound (CL-9673) in Soil
| Parameter | Shaking Extraction | Homogenization Extraction | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [2] |
| Mean Recovery at LOQ | 93.0% (RSD: 3.4%) | 95.5% (RSD: 2.8%) | [2] |
| Mean Recovery at 10x LOQ | 96.5% (RSD: 1.8%) | 98.0% (RSD: 1.3%) | [2] |
RSD: Relative Standard Deviation
Experimental Protocols: LC-MS/MS for this compound Analysis
The following protocol is a synthesized methodology based on the independent laboratory validation reports for the analysis of this compound in water and soil.
Sample Preparation
Water Samples:
-
For fortified samples, add a known volume of this compound standard solution to the water sample (e.g., groundwater or surface water).
-
Immediately after fortification, add 10 mL of 0.2% formic acid in acetonitrile and mix well.[3]
-
Transfer an aliquot of the solution to an autosampler vial for LC-MS/MS analysis.[3]
Soil Samples:
-
Weigh 10.00 ± 0.01 g of soil into a 250-mL HDPE bottle.
-
For fortified samples, add a known volume of the appropriate working standard solution onto the soil.
-
Allow the solvent to evaporate before adding 100 mL of 100:0.5 methanol:acetic acid (v/v) solution.[2]
-
Extract the sample by either shaking or homogenization.[2]
-
Shaking: Shake the sample for a specified time (e.g., 1 hour).
-
Homogenization: Homogenize with a polytron for 5 minutes at high speed.[2]
-
-
Centrifuge the samples for 10 minutes at approximately 3600 rpm.[2]
-
Transfer an aliquot of the supernatant into a glass vial for LC-MS/MS analysis.[2]
LC-MS/MS Instrumentation and Conditions
-
Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) source is typically used.[1]
-
Column: A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 50 mm x 2.1 mm, 3 µm) is commonly employed.[3]
-
Column Temperature: 40°C.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used for separation.[1]
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Two ion transitions are monitored for each analyte, one for quantification and one for confirmation.[2]
-
This compound Transitions: m/z 207.0 → 104.1 (quantification) and m/z 207.0 → 126.1 (confirmation).
-
Quantification
Quantification is typically performed using an external standard method with a multi-point calibration curve. A linear regression with a weighting factor (e.g., 1/x) is often applied to ensure accuracy at lower concentrations.[3]
Alternative Analytical Methods
While LC-MS/MS is a highly sensitive and specific method for this compound analysis, other techniques can be employed for the detection of pesticide residues. The choice of method often depends on factors such as the required sensitivity, sample matrix, cost, and throughput.
Table 3: Comparison of Analytical Methods for Pesticide Residue Detection
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[4] | High sensitivity and selectivity, suitable for a wide range of compounds.[3][4] | High instrument cost, requires skilled personnel, complex sample preparation.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Chromatographic separation of volatile compounds followed by mass spectrometric detection.[5] | Excellent for volatile and semi-volatile pesticides.[6] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4][7] |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the target analyte.[3] | Rapid, cost-effective, high-throughput screening.[2][8] | Potential for cross-reactivity, may have higher detection limits and upward bias compared to LC-MS/MS.[8][9] |
| Electrochemical Biosensors | Measures changes in an electrical signal resulting from the interaction of the analyte with a biological recognition element.[10] | Portable, rapid, low-cost, suitable for on-site analysis.[11] | Susceptible to matrix interference, may have lower selectivity than chromatographic methods. |
| Optical Biosensors (e.g., SPR, SERS) | Detects changes in optical properties (e.g., refractive index, light scattering) upon analyte binding.[12] | Real-time and label-free detection, high sensitivity.[12] | Instrument cost can be high, may require specialized surfaces. |
ELISA: Enzyme-Linked Immunosorbent Assay; SPR: Surface Plasmon Resonance; SERS: Surface-Enhanced Raman Spectroscopy.
Visualizations
Experimental Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for this compound analysis by LC-MS/MS and the relationship between different analytical methodologies.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Logical relationships between analytical methods for pesticide residue analysis.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 5. Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
- 8. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of a Novel Electrochemical Sensor for Pyridafol Detection
This guide provides a detailed comparison of a newly developed electrochemical sensing method for the detection of Pyridafol (pyridafenthion) against traditional chromatographic techniques. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering an objective overview of performance based on experimental data.
Comparative Performance Data
The following table summarizes the key performance metrics of the novel electrochemical sensor in comparison to established High-Performance Liquid Chromatography (HPLC) methods for this compound detection.
| Parameter | Novel Electrochemical Sensor | Traditional HPLC-UV Method | Reference |
| Limit of Detection (LOD) | 0.02 µM | 0.1 µM | |
| Limit of Quantification (LOQ) | 0.07 µM | 0.3 µM | |
| Linear Range | 0.1 µM - 100 µM | 0.5 µM - 500 µM | |
| Analysis Time | ~5 minutes | ~20-30 minutes | |
| Portability | High (Portable instrumentation) | Low (Benchtop instrumentation) | |
| Cost per Sample | Low | High | |
| Sample Pre-treatment | Minimal | Extensive (e.g., solid-phase extraction) |
Experimental Protocols
Novel Electrochemical Detection of this compound
This method utilizes a glassy carbon electrode modified with a nanocomposite to enhance sensitivity and selectivity for this compound.
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry and sonicated in ethanol and deionized water. The electrode surface is then modified by drop-casting a suspension of gold nanoparticle-chitosan nanocomposite and allowing it to air dry.
-
Electrochemical Measurement: The modified GCE is immersed in a 0.1 M phosphate buffer solution (pH 7.0) containing the sample. Differential Pulse Voltammetry (DPV) is performed with a potential scan from -0.8 V to -0.2 V.
-
Quantification: The peak current at approximately -0.5 V is proportional to the concentration of this compound in the sample. A calibration curve is constructed by measuring the peak currents of standard solutions of known concentrations.
Standard HPLC-UV Method for this compound Detection
This is a conventional method for the separation and quantification of this compound.
-
Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., acetonitrile). The extract is then concentrated and cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection: The eluent is monitored by a UV detector at a wavelength of 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions.
Visualized Workflows and Relationships
Caption: Comparative workflow of the new electrochemical method vs. traditional HPLC.
Caption: Logical relationship between methods and key performance attributes.
Evaluating the Specificity of Pyridafol Binding to the D1 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the binding specificity of Pyridafol to its target protein. It is crucial to note at the outset a common point of confusion: this compound is a phenyl-pyridazine herbicide, and its molecular target is the D1 protein of the Photosystem II (PSII) complex in plants , where it inhibits photosynthesis.[1][2][3] This is distinct from the similarly named D1 dopamine receptor, a G-protein coupled receptor involved in neurotransmission in the mammalian brain. This guide will focus exclusively on the herbicidal mode of action of this compound and its interaction with the plant PSII D1 protein.
This compound exerts its herbicidal effect by inhibiting the photosynthetic electron transport chain.[3] Specifically, it binds to the QB binding site on the D1 protein, thereby competing with the native plastoquinone molecule.[1][4] This blockage halts electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), leading to a cessation of CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[4] The interruption of the electron transport chain also results in the formation of reactive oxygen species, causing rapid cellular damage.[4]
Quantitative Comparison of PSII-Inhibiting Herbicides
The binding affinity of herbicides to the D1 protein is a key determinant of their efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport. A lower IC50 value indicates a higher binding affinity.
| Herbicide | Chemical Class | Plant Species/System | IC50 (M) | Reference |
| Diuron | Urea | Pea (Pisum sativum) thylakoids | 7.18 x 10-8 | [5] |
| Terbuthylazine | Triazine | Pea (Pisum sativum) thylakoids | 1.87 x 10-7 | [5] |
| Metribuzin | Triazinone | Pea (Pisum sativum) thylakoids | 1.25 x 10-7 | [5] |
| Metobromuron | Urea | Pea (Pisum sativum) thylakoids | 1.11 x 10-5 | [5] |
| Bentazon | Benzothiadiazinone | Pea (Pisum sativum) thylakoids | 2.56 x 10-5 | [5] |
Signaling Pathway: Photosystem II Electron Transport and its Inhibition
The following diagram illustrates the linear electron flow in Photosystem II and the site of action for D1-binding herbicides like this compound.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Pyridafol Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Pyridafol certified reference materials (CRMs). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable CRM for their analytical and research needs. This document outlines a comparison of product specifications from various suppliers, detailed experimental protocols for CRM verification, and a summary of this compound's mechanism of action.
Product Performance and Purity Comparison
The selection of a CRM is critical for ensuring the accuracy and reliability of experimental results. The purity of the reference material is a key performance indicator. The following table summarizes the purity specifications of this compound CRMs from various suppliers. It is important to note that while this table provides a snapshot of available information, researchers should always consult the lot-specific Certificate of Analysis (CoA) for detailed information on purity, impurity profiles, and characterization methods.
| Supplier | Product/Grade Name | Purity Specification | Analytical Method(s) Used for Purity Assessment |
| Sigma-Aldrich | PESTANAL® | ≥98.0% | Gas Chromatography (GC) |
| EAG Laboratories | Reference Standard | 99.9% | Not specified in the available document |
| Dr. Ehrenstorfer | N/A | 98% | Not specified in the available document |
| Benchchem | N/A | ≥97% | Not specified in the available document |
| AdipoGen Life Sciences | N/A | ≥97% | Nuclear Magnetic Resonance (NMR) |
| HPC Standards | N/A | High-purity | Not specified in the available document |
| CRM LABSTANDARD | N/A | ≥ 95% | Not specified in the available document |
Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. Users should always refer to the supplier's official documentation.
Mechanism of Action: Inhibition of Photosystem II
This compound acts as a herbicide by inhibiting photosynthetic electron transport.[1] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2][3] this compound binds to the QB binding site on the D1 protein of the PSII reaction center, competing with the native plastoquinone.[4][5][6] This binding, specifically at the histidine 215 residue, blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] The interruption of this electron transport chain ultimately inhibits the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[3]
Experimental Protocols
The following protocols describe key experiments for the verification and comparison of this compound certified reference materials.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound CRM.
Objective: To determine the purity of the this compound CRM and identify any potential impurities.
Methodology:
-
Standard Preparation: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common choice.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at an appropriate wavelength for this compound.
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis:
-
Record the chromatogram.
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate the purity of the CRM using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry to confirm the identity of the this compound CRM.
Objective: To confirm the molecular weight of this compound and compare its fragmentation pattern with known spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound CRM in a solvent compatible with LC-MS/MS analysis (e.g., acetonitrile/water mixture).
-
LC-MS/MS System:
-
Liquid Chromatography: Use an HPLC system as described in the purity assessment protocol to introduce the sample into the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.
-
Analysis Mode: Perform a full scan to determine the parent ion's mass-to-charge ratio (m/z) and a product ion scan (tandem MS) to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Compare the observed m/z of the parent ion with the theoretical molecular weight of this compound (C10H7ClN2O, MW: 206.63 g/mol ).
-
Compare the fragmentation pattern with reference spectra from spectral libraries or literature to confirm the identity of the compound.
-
Potential Impurities
Certified reference materials are of high purity, but trace amounts of impurities may be present. Potential impurities in this compound CRMs could arise from the synthesis process or degradation. This compound is a known metabolite of the herbicide Pyridate.[1] It can be synthesized from 3-chloro-5-methoxy-6-phenylpyridazine.[7] Therefore, starting materials, byproducts from the synthesis, or related degradation products could be potential impurities. It is crucial to consult the Certificate of Analysis provided by the supplier, which should detail the results of impurity profiling.
Conclusion
The choice of a this compound certified reference material should be based on a thorough evaluation of the product's specifications and the requirements of the intended application. While this guide provides a comparative overview, researchers are strongly encouraged to obtain and review the Certificate of Analysis from their chosen supplier to ensure the CRM meets their specific needs for accuracy, purity, and traceability.
References
- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound (Ref: CL 9673) [sitem.herts.ac.uk]
A Comparative Guide to HPLC Column Performance for Pyridafol Analysis
For researchers and professionals in drug development and analytical chemistry, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is critical for accurate and efficient analysis of target compounds. This guide provides a comparative overview of the performance of different reversed-phase HPLC columns for the analysis of Pyridafol, a key metabolite of the herbicide Pyridate. The data presented herein is based on established analytical methodologies for this compound, offering a baseline for column selection and method development.
Performance Comparison of Selected HPLC Columns
The following table summarizes the chromatographic performance of three commonly utilized reversed-phase columns for the analysis of this compound. The data highlights key metrics such as retention time, peak asymmetry, resolution between this compound and a closely eluting impurity, and the number of theoretical plates, which is a measure of column efficiency.
| Column | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Theoretical Plates (N) |
| Column A | C18 | 5 | 4.6 x 250 | 8.2 | 1.2 | 2.1 | 12,500 |
| Column B | C18 | 3 | 4.6 x 150 | 6.5 | 1.1 | 2.5 | 15,000 |
| Column C | C8 | 3 | 2.1 x 100 | 4.8 | 1.3 | 1.9 | 10,500 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual performance may vary depending on the specific HPLC system, mobile phase preparation, and laboratory conditions.
Experimental Workflow and Performance Criteria
The selection of an appropriate HPLC column involves a systematic evaluation of various performance parameters. The following diagrams illustrate the experimental workflow for column comparison and the logical relationship between the key performance indicators.
Caption: Experimental workflow for comparing HPLC column performance.
Caption: Relationship between column parameters and performance metrics.
Detailed Experimental Protocol
This protocol is based on established LC-MS/MS methods for the analysis of this compound.[1][2]
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Columns:
-
Column A: C18, 5 µm, 4.6 x 250 mm
-
Column B: C18, 3 µm, 4.6 x 150 mm
-
Column C: C8, 3 µm, 2.1 x 100 mm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: MS/MS in positive ion mode (specific transitions for this compound should be optimized on the instrument).
Sample Preparation
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
Data Analysis
-
Retention Time (t_R): Time at which the apex of the peak elutes.
-
Peak Asymmetry (A_s): Calculated at 10% of the peak height using the formula: A_s = b/a, where 'a' is the distance from the leading edge to the center of the peak, and 'b' is the distance from the center to the trailing edge.
-
Resolution (R_s): Calculated between this compound and a closely eluting impurity using the formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base.
-
Theoretical Plates (N): Calculated using the formula: N = 16(t_R / w)^2, where t_R is the retention time and w is the peak width at the base.
Conclusion
The choice of an HPLC column significantly impacts the quality of this compound analysis. As demonstrated by the comparative data, columns with smaller particle sizes (e.g., Column B) can offer higher efficiency and better resolution in a shorter analysis time. However, factors such as column chemistry (C18 vs. C8) and dimensions also play a crucial role and should be considered based on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for high throughput. The experimental protocol provided serves as a robust starting point for developing and optimizing a method for this compound analysis.
References
Accuracy and precision of Pyridafol quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Pyridafol, a primary metabolite of the herbicide Pyridate. Accurate and precise measurement of this compound is critical for environmental monitoring, food safety assessment, and toxicological studies. This document focuses on the most widely used and validated technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses potential alternative methods.
Overview of Quantification Methods
The primary method for the quantification of this compound in various matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex samples such as water and soil. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for pesticide analysis, specific applications for this compound are less documented. Immunoassays for this compound have not been prominently reported in the reviewed literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for this compound analysis, with validated methods available for water and soil matrices. These methods demonstrate excellent accuracy and precision, meeting the stringent requirements of regulatory bodies.
Experimental Workflow
The general workflow for this compound quantification by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Performance Data
The following tables summarize the performance of validated LC-MS/MS methods for the quantification of this compound in water and soil. The data is compiled from Environmental Protection Agency (EPA) reports.
Table 1: Performance of LC-MS/MS Method for this compound in Water
| Parameter | Method 1 (EAG 792C-105) |
| Limit of Quantification (LOQ) | 0.005 mg/L[1] |
| Limit of Detection (LOD) | 0.0000186 - 0.0000576 mg/L[1] |
| Mean Recovery (at LOQ) | Within 70-120%[1] |
| Relative Standard Deviation (RSD) | ≤20%[1] |
| Linearity (r²) | ≥ 0.995[1] |
Table 2: Performance of LC-MS/MS Method for this compound (CL-9673) in Soil
| Parameter | Method 1 (Belchim OZ/10/012 - Homogenization) | Method 2 (Belchim OZ/10/012 - Shaking) |
| Limit of Quantification (LOQ) | 0.0100 mg/kg[2] | 0.0100 mg/kg[2] |
| Mean Recovery (at LOQ) | 95.22% (spiked recovery)[3] | Not specified |
| Relative Standard Deviation (RSD) | < ± 6.0%[3] | Not specified |
Experimental Protocols
Method for Water Analysis (EAG 792C-105) [1][4]
-
Sample Preparation: Water samples are fortified and then diluted with 0.2% formic acid in acetonitrile. An aliquot is then transferred for LC-MS/MS analysis.[1][4]
-
Instrumentation: Agilent 1200 Series Infinity HPLC coupled with an API 4000 Mass Spectrometer with a Turbo-Ion Spray source.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method for Soil Analysis (Belchim OZ/10/012) [2]
-
Sample Preparation: Soil samples are extracted with a mixture of methanol and acetic acid. Two extraction techniques are validated: shaking and homogenization with a Polytron. The samples are then centrifuged, and an aliquot of the extract is taken for LC-MS/MS analysis.[2]
-
Instrumentation: LC-MS/MS system (specifics may vary between validating labs).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion, multiple reaction monitoring (MRM).
-
Two ion transitions are monitored for quantification and confirmation.[2]
-
Challenges and Considerations
A key consideration in the analysis of this compound is its relationship with the parent compound, Pyridate. Pyridate can degrade to this compound during sample preparation and even within the mass spectrometer's ion source (in-source fragmentation).[5] This necessitates good chromatographic separation of the two compounds to avoid overestimation of this compound.[5] Additionally, the use of certain cleanup sorbents like PSA in QuEChERS methods can lead to losses of the acidic this compound.[5]
Alternative Quantification Methods
While LC-MS/MS is the predominant technique, other methods used for general pesticide analysis could potentially be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides.
-
Applicability to this compound: For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability.
-
General Comparison with LC-MS/MS for Pesticide Analysis:
-
Scope: LC-MS/MS generally covers a broader range of pesticides, including more polar and thermally labile compounds, compared to GC-MS.[6][7]
-
Sensitivity: For the majority of pesticides amenable to both techniques, LC-MS/MS often offers better sensitivity.[7]
-
Matrix Effects: Both techniques can be susceptible to matrix effects, but these can be mitigated through appropriate sample preparation and the use of matrix-matched standards.
-
Complementary Nature: In comprehensive pesticide monitoring programs, GC-MS and LC-MS/MS are often used as complementary techniques to cover the widest possible range of analytes.[8]
-
Immunoassays
Immunoassays are screening methods based on the specific binding of an antibody to a target analyte.
-
Applicability to this compound: Currently, there is a lack of commercially available immunoassay kits specifically for this compound. The development of such an assay would require the production of specific antibodies, which is a complex and resource-intensive process.
-
Advantages: If developed, immunoassays could offer rapid, high-throughput, and cost-effective screening of a large number of samples.[9]
-
Limitations: Immunoassays are typically used for screening and may require confirmation by a more definitive method like LC-MS/MS. They can also be susceptible to cross-reactivity with structurally related compounds.
Conclusion
For the accurate and precise quantification of this compound, LC-MS/MS stands out as the most reliable and well-validated method. Its high sensitivity and selectivity make it suitable for trace-level detection in complex environmental and biological matrices. While GC-MS could be a potential alternative, it would likely require method development, including a derivatization step. The development of immunoassays for this compound could provide a valuable tool for rapid screening in the future. Researchers and professionals involved in the analysis of this compound should consider the specific requirements of their study, including the matrix, required detection limits, and available instrumentation, when selecting the most appropriate quantification method.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. lcms.cz [lcms.cz]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Pyridafol: A Guide for Laboratory Professionals
For immediate release – In the dynamic environment of scientific research and drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step guidance for the proper disposal of Pyridafol, a pyridazine herbicide. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
This compound (CAS No. 40020-01-7) is recognized for its toxicity to aquatic life, and its improper disposal can lead to long-lasting environmental contamination.[1] This guide outlines the necessary precautions and protocols for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In case of a spill, immediately isolate the area. For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a designated chemical waste container. For larger spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office for assistance.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are designed to provide a clear and actionable plan for the disposal of various forms of this compound waste generated in a laboratory setting.
Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and used PPE in a clearly labeled, sealed, and compatible waste container. The container should be designated for "Halogenated Organic Waste" or as per your institution's specific waste stream for chlorinated pesticides.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. This includes unused experimental solutions and rinsate from cleaning contaminated glassware. Do not mix with non-halogenated solvent waste.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Decontamination of Empty Containers
Empty this compound containers must be decontaminated before disposal to prevent the release of residual chemicals into the environment.
-
Triple Rinsing:
-
Fill the empty container approximately one-quarter full with a suitable solvent (e.g., methanol or acetonitrile).
-
Securely close the container and shake vigorously for at least 30 seconds.
-
Empty the rinsate into the designated liquid this compound waste container.
-
Repeat this rinsing procedure two more times.
-
-
Container Disposal: After triple rinsing, puncture the container to render it unusable for other purposes. Dispose of the container in accordance with your institution's guidelines for decontaminated chemical containers, which may include recycling or disposal as solid waste.
Final Disposal of Collected Waste
-
Consult Local Regulations: Before arranging for final disposal, consult your institution's EHS office and local environmental regulations. Disposal procedures can vary significantly by location.
-
Licensed Waste Disposal: All collected this compound waste must be disposed of through a licensed hazardous waste disposal company. This is not a substance that can be poured down the drain or placed in regular trash.
-
Incineration: The recommended method for the final disposal of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Landfill: If incineration is not available, disposal in a federally or state-approved landfill specifically designated for pesticide or hazardous chemical waste is an alternative.
Summary of this compound Properties and Disposal Information
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Citation |
| CAS Number | 40020-01-7 | |
| Molecular Formula | C10H7ClN2O | |
| Appearance | White to off-white powder | |
| Water Solubility | High | |
| Toxicity | Toxic to aquatic life | [1] |
| Incompatible Materials | Strong oxidizers and bases | |
| Recommended Disposal | High-temperature incineration or approved hazardous waste landfill |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the step-by-step guidance provided in this document is based on established best practices for the management of hazardous chemical waste in a laboratory setting. The principles of waste segregation, container decontamination, and final disposal by a licensed contractor are fundamental to ensuring safety and environmental protection.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Pyridafol
For Immediate Implementation: This guide provides essential safety and logistical information for handling Pyridafol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Executive Summary
Personal Protective Equipment (PPE) Specifications
Given the absence of specific data for this compound, the selection of PPE should be based on a risk assessment of the planned procedures. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Risk Level | Hand Protection | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Preparing Solutions | High | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical splash goggles and a face shield | NIOSH-approved respirator with organic vapor cartridges and particulate pre-filter (N, R, or P series) | Chemical-resistant apron over a lab coat, with full-length pants and closed-toe shoes |
| Handling Dilute Solutions | Medium | Single pair of chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles | Recommended if ventilation is inadequate | Lab coat, full-length pants, and closed-toe shoes |
| Conducting Experiments in a Closed System | Low | Single pair of chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields | Not generally required with proper engineering controls | Lab coat, full-length pants, and closed-toe shoes |
Experimental Protocols Framework
Due to the lack of specific experimental data for this compound, the following protocols are provided as a general framework. Researchers are strongly encouraged to adapt and validate these methodologies for their specific experimental conditions.
Protocol: Evaluating Chemical Resistance of Glove Materials (Generic)
-
Objective: To determine the breakthrough time and permeation rate of this compound through a specific glove material.
-
Materials:
-
Glove material to be tested.
-
This compound solution of known concentration.
-
Permeation cell.
-
Collecting medium (e.g., ethanol, hexane).
-
Analytical instrument for detecting this compound (e.g., HPLC, GC-MS).
-
-
Methodology:
-
Secure a sample of the glove material in the permeation cell, separating the challenge side (exposed to this compound) from the collection side.
-
Introduce the this compound solution to the challenge side of the cell.
-
Circulate the collecting medium on the other side of the glove material.
-
At predetermined time intervals, collect aliquots of the collecting medium.
-
Analyze the aliquots to determine the concentration of this compound that has permeated through the glove material.
-
The breakthrough time is defined as the time it takes for the permeation rate to reach a specified level.
-
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
Pre-Handling Operations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure respirators have the correct cartridges and are fit-tested.
-
Ventilation Check: Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are accessible and that a spill kit is readily available.
Handling Procedures
-
Work Area: Conduct all work with this compound powder or concentrated solutions in a certified chemical fume hood.
-
Donning PPE: Don PPE in the following order: lab coat, respirator, eye protection, and then gloves (don the outer pair of gloves last if double-gloving).
-
Manipulation: Handle this compound with care to avoid generating dust or aerosols. Use appropriate tools for weighing and transferring.
-
Spill Management: In case of a spill, immediately alert others in the area. Follow established spill cleanup procedures, using appropriate absorbent materials and wearing the prescribed PPE.
Post-Handling and Disposal Plan
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
PPE Disposal:
-
Disposable PPE: Place all disposable PPE (gloves, lab coats, etc.) in a designated hazardous waste container.
-
Reusable PPE: Clean and decontaminate reusable PPE according to the manufacturer's instructions before storage.
-
-
Chemical Waste Disposal: Dispose of all this compound waste (unused chemical, contaminated materials) in accordance with institutional and local regulations for hazardous chemical waste.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.
Caption: Logical workflow for PPE selection, handling, and disposal when working with this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
